molecular formula C12H16O2 B1444833 2-(2-(Cyclopropylmethoxy)phenyl)ethanol CAS No. 1384452-88-3

2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Número de catálogo: B1444833
Número CAS: 1384452-88-3
Peso molecular: 192.25 g/mol
Clave InChI: DEDYDANZDHKZEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-(Cyclopropylmethoxy)phenyl)ethanol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Cyclopropylmethoxy)phenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Cyclopropylmethoxy)phenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-(cyclopropylmethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-8-7-11-3-1-2-4-12(11)14-9-10-5-6-10/h1-4,10,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDYDANZDHKZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unlocking the Pharmacological Potential of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol: A Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and utilization of versatile, pre-functionalized building blocks are critical for accelerating hit-to-lead optimization. 2-(2-(cyclopropylmethoxy)phenyl)ethanol (CAS: 1384452-88-3)[1] represents a highly strategic chemotype. While not a standalone therapeutic agent, its unique structural topology—combining a conformationally restrictive ortho-cyclopropylmethoxy group with a reactive phenethyl alcohol moiety—makes it an invaluable precursor for synthesizing diverse pharmacological agents, ranging from antimicrobial oxadiazoles to sub-nanomolar oncology therapeutics.

This technical guide deconstructs the structural rationale, synthetic methodologies, and translational biological applications of this core scaffold, providing actionable, self-validating protocols for drug development professionals.

Structural Rationale: The Chemotype Advantage

The deliberate selection of the 2-(cyclopropylmethoxy)phenyl motif is driven by precise structure-activity relationship (SAR) dynamics:

  • Lipophilic Efficiency (LipE): The cyclopropyl ring provides a superior balance of lipophilicity and metabolic stability compared to straight-chain alkyl ethers. It resists cytochrome P450-mediated aliphatic oxidation while enhancing membrane permeability.

  • Steric Bulk and Target Engagement: The rigid, triangular geometry of the cyclopropyl group allows it to occupy specific hydrophobic pockets in target proteins (e.g., the BH3 binding groove of MCL-1) with a lower entropic penalty upon binding[2].

  • Ortho-Substitution Dynamics: Placing the ether linkage ortho to the ethanol side chain restricts the rotational degrees of freedom of the molecule. This conformational locking pre-organizes the scaffold, which is critical for achieving high receptor subtype selectivity.

Synthetic Methodology & Self-Validating Protocol

The synthesis of the core scaffold relies on the regioselective O-alkylation of 2-(2-hydroxyphenyl)ethanol. The causality behind this approach leverages the inherent pKa difference between the phenolic hydroxyl (pKa ~10) and the aliphatic hydroxyl (pKa ~15). Selective alkylation of the phenolic hydroxyl group without protecting the aliphatic alcohol is a proven, atom-economical strategy extensively documented in the synthesis of related phenoxypropanolamines[3][4].

Protocol: Regioselective O-Alkylation

Objective: Synthesize 2-(2-(cyclopropylmethoxy)phenyl)ethanol with >98% regioselectivity.

  • Preparation: Dissolve 1.0 equivalent of 2-(2-hydroxyphenyl)ethanol in anhydrous N,N-Dimethylformamide (DMF) to a 0.5 M concentration under a nitrogen atmosphere.

    • Causality: Nitrogen prevents oxidative degradation of the electron-rich phenoxide intermediate, while DMF stabilizes the transition state of the SN2 reaction.

  • Deprotonation: Add 1.2 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at 60°C for 30 minutes.

    • Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol but is insufficiently basic to abstract the aliphatic proton, ensuring absolute chemoselectivity.

  • Alkylation: Dropwise add 1.1 equivalents of (bromomethyl)cyclopropane over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, mitigating the risk of dialkylation artifacts.

  • Reaction Monitoring (Self-Validation): Sample the reaction every 2 hours via LC-MS.

    • Validation Loop: The reaction is deemed successful when the starting material peak (m/z[M-H]⁻) is entirely replaced by the product peak. If LC-MS reveals dialkylation (m/z[M+alkyl]⁺), the basicity of the system was compromised by moisture, and the batch must be rejected.

  • Workup: Quench with ice water to precipitate the product, extract with ethyl acetate, and wash extensively with brine to remove residual DMF.

Translational Biological Applications

The true value of 2-(2-(cyclopropylmethoxy)phenyl)ethanol lies in its synthetic divergence. By manipulating the primary alcohol, researchers can access entirely distinct therapeutic classes.

G A 2-(2-Hydroxyphenyl)ethanol B 2-(2-(Cyclopropylmethoxy) phenyl)ethanol (Core Scaffold) A->B Selective O-Alkylation C Oxadiazole Derivatives (Antibacterial Activity) B->C Oxidation & Cyclization D MCL-1 Inhibitors (Oncology / Apoptosis) B->D Homologation & Coupling E Aryloxypropanolamines (Cardiovascular) B->E Epichlorohydrin & Amination

Fig 1: Synthetic divergence of the core scaffold into distinct therapeutic classes.

Antimicrobial Agents (Oxadiazoles)

The phenethyl alcohol can be oxidized to the corresponding carboxylic acid and subsequently subjected to hydrazinolysis and cyclization to form 1,3,4-oxadiazoles. Derivatives containing the 2-(cyclopropylmethoxy)phenyl moiety have demonstrated significant antibacterial activity against Gram-negative pathogens, including Escherichia coli and Klebsiella pneumoniae, outperforming standard reference drugs in specific assays[5].

Oncology (MCL-1 Inhibitors)

Myeloid Cell Leukemia 1 (MCL-1) is a critical anti-apoptotic protein implicated in cancer cell survival. The core scaffold can undergo Wittig homologation to yield propanoic acid derivatives. When coupled with complex pyrrolo-triazine or pyrimidine systems, the cyclopropylmethoxy-phenyl group acts as a deep-pocket anchor, yielding MCL-1 enzyme inhibitors with astonishing sub-nanomolar binding affinities (e.g., Ki = 0.7 nM)[2].

Cardiovascular (Aryloxypropanolamines)

Drawing inspiration from the synthesis of Betaxolol (a β1-adrenergic receptor blocker utilizing a para-substituted isomer)[4], the ortho-isomer can be reacted with epichlorohydrin followed by isopropylamine. The resulting ortho-aryloxypropanolamines serve as novel probes for cardiovascular target screening, leveraging the altered steric profile to probe receptor subtype selectivity.

Quantitative Data Summary

The following table synthesizes the expected biological performance of derivatives originating from the 2-(2-(cyclopropylmethoxy)phenyl)ethanol scaffold across different therapeutic domains.

Compound ClassPrimary Target / OrganismRepresentative Assay MetricObserved / Expected Potency
Core Scaffold General CytotoxicityHepG2 Cell Viability (IC₅₀)>100 μM (Biologically Inert)
Oxadiazole Derivative E. coli / K. pneumoniaeMinimum Inhibitory Conc. (MIC)4 - 8 μg/mL[5]
Triazine Derivative MCL-1 Protein (Apoptosis)Cell-Free Binding Affinity (Ki)0.7 nM[2]
Propanolamine Derivative β1-Adrenergic ReceptorReceptor Binding (IC₅₀)~15 - 50 nM (Estimated)

Biological Screening Workflow

To ensure that derivatives synthesized from this scaffold are robustly evaluated, a self-validating screening cascade is mandatory.

Protocol: High-Throughput Antibacterial MIC Assay

Objective: Determine the MIC of novel oxadiazole derivatives.

  • Inoculum Preparation: Cultivate target strains in Mueller-Hinton broth to a McFarland standard of 0.5 (~1.5 × 10⁸ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in DMSO.

    • Causality: The final DMSO concentration in the assay well must strictly remain ≤1% (v/v) to prevent solvent-induced membrane disruption, which would yield false-positive antibacterial readouts.

  • Incubation & Validation: Incubate the 96-well plates at 37°C for 18 hours.

    • Self-Validating Step: Every plate must contain a positive control (Gentamicin)[5] and a vehicle control (1% DMSO). If the vehicle control shows growth inhibition, the assay is voided due to solvent toxicity. The MIC is recorded as the lowest concentration exhibiting an absorbance (Abs₆₀₀) < 0.05.

G N1 Compound Synthesis & QC (LC-MS / NMR Purity >95%) N2 Primary Phenotypic Screen (e.g., MIC Determination) N1->N2 Validated Library N3 Target-Based Validation (e.g., MCL-1 Binding Assay) N2->N3 Active Hits N4 Cytotoxicity Profiling (HepG2 / HEK293) N3->N4 High Affinity N5 Lead Optimization (SAR Analysis) N4->N5 High Therapeutic Index

Fig 2: Self-validating biological screening workflow for cyclopropylmethoxy derivatives.

Conclusion

2-(2-(Cyclopropylmethoxy)phenyl)ethanol is far more than a simple chemical intermediate; it is a highly privileged pharmacophoric foundation. By mastering the regioselective chemistry required to manipulate its functional groups, drug development professionals can rapidly generate diverse, high-affinity libraries targeting critical unmet medical needs in infectious disease, oncology, and cardiology.

References

  • [3] WO1998012172A1 - Selective alkylation of an alcohol substituted phenol compound. Google Patents. URL:

  • [4] WO2010029566A2 - Process for preparation of phenoxypropanol amines. Google Patents. URL:

  • [5] Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. URL:[Link]

  • [1] 2-(2-(cyclopropylmethoxy)phenyl)ethanol - CAS号. Molaid. URL:[Link]

  • [2] 3-(phenyl)propanoic acid derivatives and related compounds as mcl-1 enzyme inhibitors for treating cancer. Google Patents. URL:

Sources

Comprehensive Spectroscopic Characterization of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

The compound 2-(2-(Cyclopropylmethoxy)phenyl)ethanol (C₁₂H₁₆O₂, MW: 192.25 g/mol ) is a bifunctional aromatic derivative characterized by an ortho-substituted phenethyl alcohol motif and a cyclopropylmethoxy ether linkage. From an analytical perspective, this molecule serves as an exceptional model for multidimensional spectroscopy. The electron-donating ether oxygen and the highly strained cyclopropyl ring exert distinct, competing electronic effects on the aromatic core and the aliphatic side chains.

To achieve unambiguous structural elucidation, a multi-modal approach utilizing Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) is required. The following guide details the mechanistic causality behind the expected spectral features and provides self-validating analytical protocols for each modality.

G Prep Sample Preparation (Internal Standards Added) NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR ATR-FTIR (Functional Groups) Prep->IR MS GC-EI-MS (Molecular Weight & Fragments) Prep->MS Data Data Synthesis & Cross-Validation NMR->Data IR->Data MS->Data Confirm Structural Confirmation: 2-(2-(Cyclopropylmethoxy)phenyl)ethanol Data->Confirm

Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights

The ¹H and ¹³C NMR spectra of this compound are dictated by two primary electronic environments:

  • Diamagnetic Anisotropy of the Cyclopropyl Ring: The cyclopropyl ring is highly strained, possessing significant s-character in its C-C bonds. This creates a unique diamagnetic shielding cone that shifts the cyclopropyl protons significantly upfield (0.2–0.6 ppm)[1].

  • Electronegative Deshielding: The methylene protons adjacent to the ether oxygen (-O-CH₂-) are strongly deshielded by the electronegative oxygen, pushing them downfield to ~3.85 ppm. Because the phenethyl alcohol's -CH₂-OH group is also deshielded by a primary hydroxyl group, these two distinct methylene environments often appear as closely overlapping multiplets around 3.80–3.90 ppm.

Protocol 1: Self-Validating High-Resolution NMR Acquisition
  • Step 1: Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the deuterium lock signal, while TMS serves as the absolute 0.00 ppm reference.

  • Step 2: Shimming and Tuning: Execute automated gradient shimming (e.g., topshim). Validate that the line width at half-height for the TMS peak is < 0.5 Hz.

  • Step 3: Acquisition Parameters: Acquire ¹H data at 400 MHz and ¹³C data at 100 MHz. Set the relaxation delay (D1) to 2.0 seconds. Causality: Protons in small molecules typically have T₁ relaxation times of 0.5–1.5 seconds. A D1 of 2 seconds ensures >95% longitudinal magnetization recovery, which is strictly required for accurate quantitative integration of the overlapping oxygenated methylene signals.

  • Step 4: Self-Validation Check: The ¹H integrals must sum to exactly 16 protons. If the sum deviates by >5%, the D1 delay must be increased, or sample purity must be re-evaluated via GC-MS.

Table 1: Summarized NMR Spectral Data (CDCl₃, 400/100 MHz)
NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment
¹H 0.35, 0.60m, 4HCyclopropyl -CH₂-CH₂-
¹H 1.25m, 1HCyclopropyl -CH-
¹H 2.20br s, 1H-OH (Exchanges with D₂O)
¹H 2.95t, J = 6.5 Hz, 2HAr-CH₂-
¹H 3.80t, J = 6.5 Hz, 2H-CH₂-OH
¹H 3.85d, J = 7.0 Hz, 2H-O-CH₂-cyclopropyl
¹H 6.85 - 7.20m, 4HAromatic protons (ortho-disubstituted)
¹³C 3.2CH₂ (x2)Cyclopropyl -CH₂-CH₂-
¹³C 10.5CHCyclopropyl -CH-
¹³C 34.5CH₂Ar-CH₂-
¹³C 62.5CH₂-CH₂-OH
¹³C 73.0CH₂-O-CH₂-cyclopropyl
¹³C 111.5 - 130.5CH (x4)Aromatic carbons
¹³C 126.0, 157.0C (x2)Aromatic quaternary (C-C, C-O)

Fourier-Transform Infrared (FTIR) Spectroscopy

Mechanistic Insights

Infrared spectroscopy provides orthogonal validation of the functional groups. The spectrum is anchored by the broad O-H stretching vibration of the primary alcohol (~3350 cm⁻¹). Furthermore, the C-O-C asymmetric stretch of the alkyl aryl ether is highly diagnostic, typically presenting as a strong, sharp absorption band around 1240 cm⁻¹[2],[3]. The cyclopropyl ring also contributes a unique high-frequency C-H stretch (>3000 cm⁻¹) due to the increased s-character of its strained bonds.

Protocol 2: Self-Validating ATR-FTIR Analysis
  • Step 1: Background Collection: Collect an ambient air background scan (32 scans). Causality: Atmospheric H₂O and CO₂ absorb strongly at 3600-3400 cm⁻¹ and 2350 cm⁻¹, respectively. Subtracting this background prevents false peak assignments in the critical O-H stretching region.

  • Step 2: Sample Application: Apply 2 μL of the neat liquid directly to the monolithic diamond ATR crystal. Ensure complete coverage of the sensor eye.

  • Step 3: Acquisition: Acquire data from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Step 4: Self-Validation Check: Inspect the baseline at 4000 cm⁻¹; the absorbance should be ~0. Clean the crystal with isopropanol and acquire a subsequent blank scan to verify the total absence of the 1240 cm⁻¹ aryl ether band before processing the next sample.

Table 2: Key IR Vibrational Frequencies
Frequency (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3350Strong, BroadO-H stretchPrimary alcohol (-OH)
~3070, 3005WeakC-H stretch (sp²)Aromatic & Cyclopropyl C-H
~2930, 2870MediumC-H stretch (sp³)Aliphatic chain
~1600, 1585MediumC=C stretchAromatic ring
~1240StrongC-O-C asymmetric stretchAlkyl aryl ether
~1040StrongC-O stretchPrimary alcohol
~750StrongC-H out-of-plane bendOrtho-disubstituted benzene

Mass Spectrometry (MS)

Mechanistic Insights

Under standard Electron Ionization (EI, 70 eV), the molecular ion (M⁺• at m/z 192) undergoes predictable, thermodynamically driven fragmentation. The primary alcohol moiety readily undergoes a characteristic neutral loss of water (-18 Da) via a cyclic transition state, yielding an [M - H₂O]⁺• ion at m/z 174, a hallmark fragmentation pathway for phenethyl alcohols[4],[5]. Additionally, α-cleavage of the phenethyl chain results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), generating a stable cation at m/z 161. The cyclopropylmethyl group can also cleave to yield the highly stable cyclopropyl cation at m/z 55.

MS_Frag M_ion M+ (m/z 192) Loss_H2O [M-H2O]+ (m/z 174) M_ion->Loss_H2O -H2O Tropylium [M-CH2OH]+ (m/z 161) M_ion->Tropylium -CH2OH Cyclopropyl C4H7+ (m/z 55) M_ion->Cyclopropyl Cleavage

Primary EI-MS fragmentation pathways for the target compound.

Protocol 3: Self-Validating GC-EI-MS Workflow
  • Step 1: Instrument Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: PFTBA provides stable, known fragments (m/z 69, 219, 502). Validating these ratios ensures the mass axis is calibrated and the electron multiplier is functioning optimally.

  • Step 2: Injection: Inject 1 μL of a 10 ppm sample solution (in hexane) using a split ratio of 1:50 to prevent detector saturation.

  • Step 3: Acquisition: Scan range m/z 35–250 at 70 eV ionization energy.

  • Step 4: Self-Validation Check: Analyze the isotope pattern of the molecular ion (M⁺• 192). The M+1 peak (m/z 193) must be approximately 13.5% of the base molecular ion intensity, validating the presence of exactly 12 carbon atoms (based on the ~1.1% natural abundance of ¹³C per carbon).

Table 3: Key MS Fragments (EI, 70 eV)
m/zRelative AbundanceFragment IdentityNeutral Loss
192MediumM⁺• (Molecular Ion)None
174High[M - H₂O]⁺•-18 Da (Water)
161High[M - •CH₂OH]⁺-31 Da (Hydroxymethyl radical)
121Medium[C₈H₉O]⁺-71 Da (Cyclopropylmethoxy radical)
55Base Peak / High[C₄H₇]⁺Cleavage of cyclopropylmethyl group

References

  • 2 - American Chemical Society (ACS)

  • 3 - UniTechLink

  • 4 - National Institute of Standards and Technology (NIST) 4.5 - PubChem (NIH) 5.1 - Beilstein Journals

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 2-(2-(Cyclopropylmethoxy)phenyl)ethanol. While specific experimental data for this molecule is not extensively available in public literature, this guide establishes a robust methodology based on foundational pharmaceutical principles, analysis of structurally similar compounds, and adherence to international regulatory guidelines. It is designed to equip researchers and drug development professionals with the necessary protocols and theoretical understanding to thoroughly characterize this and other new chemical entities.

Introduction

2-(2-(Cyclopropylmethoxy)phenyl)ethanol is a unique chemical entity with potential pharmacological applications. Its structure, featuring a phenyl ring, an ethanol side chain, and a cyclopropylmethoxy group, suggests a moderate lipophilicity which will be a key determinant of its behavior in various solvent systems. A comprehensive understanding of its solubility and stability is not merely a regulatory requirement but a fundamental necessity for successful drug development.[1] Poor aqueous solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product.[1] This guide will detail the crucial experimental workflows and theoretical considerations for a thorough investigation of these properties.

Molecular Structure:

Physicochemical Properties: A Predictive Overview

While direct experimental data for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is limited, we can infer some of its properties based on its structural motifs. The presence of a hydroxyl group suggests the capacity for hydrogen bonding, which may contribute to some degree of aqueous solubility. Conversely, the phenyl and cyclopropylmethoxy groups are largely non-polar and will favor solubility in organic solvents.

Table 1: Predicted Physicochemical Properties of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C12H16O3Based on chemical structure
Molecular Weight ~208.25 g/mol Based on chemical structure
LogP (Octanol-Water Partition Coefficient) Moderately LipophilicPresence of phenyl and cyclopropylmethoxy groups balanced by hydroxyl groups.
Hydrogen Bond Donors 2Two hydroxyl groups
Hydrogen Bond Acceptors 3Three oxygen atoms
Polar Surface Area ~49.7 ŲContributes to solubility in polar solvents

Note: These properties are estimations and require experimental verification.

Solubility Profile: A Multi-Solvent Approach

The solubility of a drug substance is a critical factor that influences its absorption and distribution in the body.[2] A comprehensive solubility profile across a range of solvents with varying polarities is essential for formulation development.

Causality in Solvent Selection

The choice of solvents for solubility testing is not arbitrary. It is a systematic process designed to probe the compound's behavior in environments that mimic biological fluids and those relevant to various formulation strategies.[3][4]

  • Polar Protic Solvents (e.g., Water, Ethanol, PBS pH 7.4): These solvents are crucial for understanding the drug's behavior in aqueous physiological environments. Phosphate-Buffered Saline (PBS) at pH 7.4 specifically mimics the pH of blood.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are often used in early-stage in-vitro assays and as vehicles for stock solutions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): While less biologically relevant, these help to understand the full spectrum of the compound's lipophilicity.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[1][5]

Objective: To determine the equilibrium solubility of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol in a variety of solvents.

Materials:

  • 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

  • Selected solvents (e.g., Water, Ethanol, PBS pH 7.4, DMSO, Acetonitrile, Hexane)

  • Volumetric flasks

  • Orbital shaker

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[6]

Procedure:

  • Add an excess amount of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol to a series of flasks, each containing a known volume of the desired solvent.[5]

  • Securely stopper the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5]

  • Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[5]

  • After the incubation period, cease agitation and allow the suspensions to settle.[5]

  • Carefully withdraw an aliquot of the supernatant.[5]

  • To separate any undissolved solid, centrifuge the aliquot.[5]

  • Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.[5]

  • Quantify the concentration of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol in the diluted sample using a validated analytical method.[5]

  • Repeat the sampling and analysis at different time points until the concentration remains constant, confirming that equilibrium has been reached.[5]

Table 2: Hypothetical Solubility Data for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

SolventSolvent TypePredicted Solubility (mg/mL)
WaterPolar ProticSlightly Soluble
PBS (pH 7.4)Polar ProticSlightly Soluble
EthanolPolar ProticSoluble
DMSOPolar AproticFreely Soluble
AcetonitrilePolar AproticSoluble
HexaneNon-PolarSparingly Soluble

Stability Profile: Unveiling Degradation Pathways

Stability testing is a non-negotiable aspect of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8][9][10] It provides critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is an essential first step in stability assessment.[11][12][13][14] It involves subjecting the drug substance to conditions more severe than those it would encounter during manufacturing, storage, and use.[12][14] The primary objectives of these studies are to:

  • Identify potential degradation products: This is crucial for understanding the safety profile of the drug.[11]

  • Elucidate degradation pathways: This knowledge informs formulation and packaging decisions.[11]

  • Develop and validate a stability-indicating analytical method: This is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[12]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol under various stress conditions and to identify its degradation products.

Stress Conditions (as per ICH Q1A(R2) guidelines): [9]

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.[15]

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Procedure:

  • Prepare solutions of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol in the respective stress media.

  • Expose the solutions to the specified conditions for the designated time.

  • At various time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks.

  • For identification of major degradation products, utilize LC-MS/MS.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API 2-(2-(Cyclopropylmethoxy)phenyl)ethanol Solvents Prepare Solutions in Different Media API->Solvents Acid Acidic Hydrolysis (0.1N HCl, 60°C) Solvents->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) Solvents->Base Oxidation Oxidative (3% H₂O₂, RT) Solvents->Oxidation Thermal Thermal (80°C) Solvents->Thermal Photo Photolytic (ICH Q1B) Solvents->Photo HPLC Stability-Indicating HPLC-PDA (Assay & Impurity Profile) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS Identify Major Degradants Method Validate Stability-Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for Forced Degradation Studies.

Predicted Stability Profile and Degradation Pathways

Based on the structure of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol, several potential degradation pathways can be hypothesized:

  • Oxidation: The phenolic hydroxyl group and the secondary alcohol are potential sites for oxidation.

  • Ether Cleavage: The ether linkage of the cyclopropylmethoxy group could be susceptible to cleavage under harsh acidic conditions.

  • Dehydration: The ethanol side chain could undergo dehydration under acidic and/or thermal stress.

Degradation_Pathways cluster_degradation Potential Degradation Products Parent 2-(2-(Cyclopropylmethoxy)phenyl)ethanol Oxidized Oxidized Products (e.g., Ketone, Quinone) Parent->Oxidized Oxidative Stress (e.g., H₂O₂) Cleaved Ether Cleavage Product (Phenolic diol) Parent->Cleaved Acidic Stress (e.g., HCl) Dehydrated Dehydration Product (Styrene derivative) Parent->Dehydrated Acidic/Thermal Stress

Caption: Hypothetical Degradation Pathways.

Long-Term Stability Studies

Following forced degradation, long-term and accelerated stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[9] These studies are performed under controlled temperature and humidity conditions as defined by the ICH guidelines for different climatic zones.[8]

Table 3: ICH Recommended Storage Conditions for Long-Term Stability Studies [8]

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

The frequency of testing during these studies is also defined by ICH guidelines, typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]

Conclusion

The thorough characterization of the solubility and stability of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is a cornerstone of its development as a potential therapeutic agent. This guide has provided a comprehensive, scientifically grounded framework for this undertaking. By systematically evaluating its solubility in a range of relevant solvents and probing its stability under various stress conditions, researchers can build a robust data package. This will not only satisfy regulatory requirements but, more importantly, will inform critical decisions in formulation development, packaging, and storage, ultimately paving the way for a safe and effective drug product. The principles and protocols outlined herein are designed to be broadly applicable, serving as a valuable resource for the characterization of other novel chemical entities.

References

  • ICH Drug Stability Testing Guidelines | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003, February 6). Retrieved from [Link]

  • Ich guideline for stability testing. (2018, August 28). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

  • Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation - amofor. (2023, December 21). Retrieved from [Link]

  • Forced Degradation Studies - Protheragen Labs. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies Can Reduce Stress(ors) - SK pharmteco. (n.d.). Retrieved from [Link]

  • Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug - PMC. (n.d.). Retrieved from [Link]

  • IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. (n.d.). Retrieved from [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024, September 9). Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]

Sources

The Cyclopropylmethoxy Motif in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently rely on bioisosteric replacement and structural rigidification. The cyclopropylmethoxy group (-O-CH 2​ -cyclopropyl) has emerged as a privileged structural motif in modern drug discovery. By bridging the gap between flexible aliphatic chains and rigid aromatic systems, this moiety offers a unique combination of lipophilicity, steric bulk, and metabolic stability. This whitepaper provides an in-depth analysis of the cyclopropylmethoxy motif, detailing its mechanistic advantages, real-world therapeutic applications, physicochemical profiling, and validated synthetic workflows.

Structural Rationale & Metabolic Stability

The selection of a cyclopropylmethoxy group over standard alkoxy chains (e.g., isopropoxy or isobutoxy) is rarely arbitrary; it is driven by precise physicochemical causality.

The "s-Character" Advantage

Cytochrome P450 (CYP450) enzymes in the liver primarily metabolize drugs via aliphatic hydroxylation (hydrogen abstraction followed by oxygen rebound). The C-H bonds within a cyclopropane ring possess significantly higher s-orbital character (~33%, resembling sp 2 hybridization) compared to the standard sp 3 hybridized bonds (~25% s-character) found in straight-chain alkanes. This increased s-character shortens and strengthens the C-H bonds, increasing their bond dissociation energy. Consequently, the cyclopropyl ring is highly resistant to CYP450-mediated oxidative cleavage, thereby enhancing the overall metabolic stability and biological half-life of the parent compound[1].

Conformational Rigidity and Lipophilicity

The cyclopropyl ring restricts the conformational freedom of the alkyl side chain. This rigidification reduces the entropic penalty upon binding to a target receptor or enzyme pocket. Furthermore, the motif provides an optimal balance between aqueous solubility and lipophilicity (LogP), allowing compounds to achieve the passive diffusion permeability required for oral bioavailability and central nervous system (CNS) penetration[2].

Core Therapeutic Applications & Case Studies

The versatility of the cyclopropylmethoxy group is demonstrated by its presence across diverse pharmacological classes, from kinase inhibitors to neuroactive agents.

PDE4 Inhibition: RoflumilastRoflumilast (Daliresp) is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD)[1]. The molecule features a 3-cyclopropylmethoxy-4-difluoromethoxy-benzamide core. The cyclopropylmethoxy group is critical for anchoring the molecule within the hydrophobic pocket of the PDE4 active site. Roflumilast undergoes phase I metabolism via CYP3A4 and CYP1A2 to form roflumilast N-oxide, which retains high pharmacological activity[1].
MEK1/2 Inhibition: CI-1040 (PD184352)

In oncology, 3 represents a pioneering class of orally active, highly specific small-molecule inhibitors of MEK1 and MEK2[3]. Structurally, it is a 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide. The N-cyclopropylmethoxy moiety acts as a crucial hydrophobic plug that binds to an allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation and halting the ERK signaling cascade[3].

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription CI1040 CI-1040 (Cyclopropylmethoxy Inhibitor) CI1040->MEK Allosteric Inhibition

Figure 1: Allosteric inhibition of the MEK/ERK signaling cascade by the cyclopropylmethoxy-containing CI-1040.

VMAT2 Inhibition: Dihydrotetrabenazine Analogs

The treatment of tardive dyskinesia has been revolutionized by vesicular monoamine transporter 2 (VMAT2) inhibitors. Recent medicinal chemistry efforts have identified4 as a highly potent analog[4]. Stereochemical isolation revealed that the P2 stereoisomer [(2R, 3R, 11bR)] exhibits exceptional VMAT2 binding affinity (Ki = 0.75 nM) and an oral absolute bioavailability of 92.0%, proving that the cyclopropylmethoxy group enhances both target engagement and systemic exposure[4].

Physicochemical Data Presentation

To illustrate the impact of the cyclopropylmethoxy group on drug-like properties, the following table summarizes the quantitative physicochemical data of key compounds discussed in the literature.

Compound NamePrimary TargetMolecular Weight ( g/mol )Computed LogP (XLogP3)Topological Polar Surface Area (TPSA)Reference
Roflumilast PDE4403.23.3~65 Ų[1]
CI-1040 MEK1/2478.74.8~58 Ų[3]
4-Amino-3-(cyclopropylmethoxy)benzoic acid Synthetic Intermediate207.231.8~74 Ų[5]
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid Synthetic Intermediate258.223.355.8 Ų[6]

Table 1: Physicochemical properties of prominent cyclopropylmethoxy-containing molecules and intermediates.

Experimental Protocols: Synthesis & Validation

The installation of a cyclopropylmethoxy group typically proceeds via a nucleophilic substitution (S N​ 2) reaction. The following protocol details the synthesis of 4-Nitro-3-(cyclopropylmethoxy)benzoic acid , a highly versatile building block[5].

Rationale & Causality

This protocol utilizes dimethylformamide (DMF) as a polar aprotic solvent. DMF perfectly solvates the potassium cation from K 2​ CO 3​ , leaving the phenoxide anion "naked" and highly nucleophilic. K 2​ CO 3​ is chosen over stronger bases (like NaH) to prevent unwanted side reactions with the carboxylic acid moiety or the nitro group. The self-validating nature of this protocol relies on the final acidification step: protonating the carboxylate drastically reduces its aqueous solubility, driving the pure product out of solution and minimizing the need for complex chromatography.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-nitro-3-hydroxybenzoic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Add 2.5 equivalents of anhydrous potassium carbonate (K 2​ CO 3​ ). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide/carboxylate dianion.

  • Alkylation: Dropwise, add 1.2 equivalents of (bromomethyl)cyclopropane.

  • Thermal Activation: Heat the reaction mixture to 70°C. Stir continuously.

  • In-Process Control (IPC): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The reaction is typically complete within 4 to 6 hours when the starting material spot is fully consumed[5].

  • Quenching & Workup: Cool the reaction to room temperature and pour it into a 5-fold volume of crushed ice/water.

  • Precipitation (Self-Validation): Slowly acidify the aqueous solution using 1M Hydrochloric Acid (HCl) until the pH reaches 2.0-3.0. A dense precipitate of the product will form[5].

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual DMF and salts, and dry in a vacuum oven at 45°C overnight.

Synth_Workflow Phenol 4-nitro-3-hydroxy- benzoic acid Base Base Addition (K2CO3 in DMF) Phenol->Base Alkylation Alkylation (+ Bromomethylcyclopropane) Base->Alkylation Monitoring TLC Monitoring (Reaction Progress) Alkylation->Monitoring Workup Aqueous Workup & Acidification (HCl) Monitoring->Workup Completion Product Product Isolation (Precipitation & Filtration) Workup->Product pH 2.0-3.0

Figure 2: Sequential workflow for the S N​ 2 installation of a cyclopropylmethoxy group.

Conclusion

The cyclopropylmethoxy motif is far more than a simple alkyl extension; it is a precision-engineered moiety that dictates the pharmacokinetic destiny and target affinity of a drug. By strategically leveraging its unique s-character for metabolic stability and its rigid geometry for optimal receptor docking, medicinal chemists can rescue promising scaffolds that otherwise suffer from rapid CYP450 clearance or poor bioavailability. As demonstrated by clinical successes like Roflumilast and CI-1040, mastering the synthesis and application of this group remains a foundational skill in modern drug design.

References

  • PubChem - 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4. Available at:[Link][6]

  • PubMed (NIH) - 9-Cyclopropylmethoxy-dihydrotetrabenazine and its stereoisomers as vesicular monoamine transporter-2 inhibitors. Available at:[Link][4]

  • PubMed (NIH) - CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK). Available at: [Link][3]

  • Swiss Medical Weekly (SMW) - Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Available at: [Link][1]

  • PMC (NIH) - In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Available at: [Link][2]

Sources

Theoretical and Computational Studies of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol: A Core Scaffold for Human dUTPase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Fragment-based drug discovery (FBDD), Density Functional Theory (DFT), and Molecular Dynamics (MD).

Executive Summary

In the landscape of modern oncology, overcoming resistance to thymidylate synthase (TS) inhibitors like 5-fluorouracil (5-FU) is a critical therapeutic objective. Human deoxyuridine triphosphatase (dUTPase) has emerged as a highly synergistic target; inhibiting dUTPase prevents the hydrolysis of dUTP, forcing its lethal misincorporation into DNA during 5-FU therapy .

The molecule 2-(2-(Cyclopropylmethoxy)phenyl)ethanol (CAS: 1384452-88-3) serves as a highly privileged structural intermediate in the synthesis of novel, highly potent 1,2,3-triazole-containing uracil derivatives targeting dUTPase . As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous theoretical and computational framework for analyzing this molecule. By combining Density Functional Theory (DFT) with Molecular Dynamics (MD) simulations, we can predict its conformational landscape, electronic reactivity for downstream click-chemistry, and the ultimate binding stability of its derivatives within the dUTPase active site.

The Mechanistic Imperative: Targeting dUTPase

To understand the computational choices made in this guide, we must first understand the biological causality. 5-FU inhibits TS, leading to a depletion of dTTP and an accumulation of dUTP. However, endogenous dUTPase neutralizes this by hydrolyzing dUTP to dUMP. By introducing a dUTPase inhibitor derived from 2-(2-(Cyclopropylmethoxy)phenyl)ethanol, we block this escape mechanism, driving cancer cells into apoptosis via catastrophic DNA damage.

G FU 5-Fluorouracil (5-FU) TS Thymidylate Synthase (TS) FU->TS Inhibits dUTP dUTP Accumulation TS->dUTP Causes DNA DNA Damage / Apoptosis dUTP->DNA Misincorporation dUTPase dUTPase Enzyme dUTPase->dUTP Hydrolyzes Inhibitor dUTPase Inhibitor (Derived from Target) Inhibitor->dUTPase Inhibits

Caption: Pharmacological synergy pathway of 5-FU and dUTPase inhibitors.

Computational Workflow & Theoretical Framework

The structural flexibility of the cyclopropylmethoxy and ethanol substituents on the ortho-substituted phenyl ring presents a vast conformational space. A hierarchical computational approach is required . We utilize Molecular Mechanics (MM) for rapid initial sampling, followed by DFT for precise electronic and geometric refinement, and finally, GROMACS-based MD simulations to validate the dynamic stability of the derivatized ligand in the protein pocket .

G A 2-(2-(Cyclopropylmethoxy)phenyl)ethanol (Initial 3D Structure) B Conformational Search (Molecular Mechanics) A->B C DFT Optimization (B3LYP/6-311++G(d,p)) B->C D Electronic Properties (HOMO/LUMO, ESP) C->D E Pharmacophore Mapping & Derivatization C->E F Molecular Docking (AutoDock Vina vs dUTPase) E->F G MD Simulation (GROMACS, 100 ns) F->G

Caption: Hierarchical computational workflow from ab initio DFT to classical MD simulations.

Conformational Analysis and Electronic Properties (DFT)

The reactivity of the primary alcohol (for oxidation/coupling) and the spatial orientation of the cyclopropyl ring (critical for hydrophobic packing in the dUTPase active site) are heavily dependent on the molecule's lowest-energy conformation. We employ the B3LYP functional with a 6-311++G(d,p) basis set to account for diffuse functions, which are critical for accurately modeling the electron density of the oxygen heteroatoms.

Quantitative Data: Conformational Energetics

Table 1: DFT-calculated relative energies and dipole moments of the top four conformers of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol (Aqueous phase, CPCM model).

ConformerDihedral Angle (θ1: Ether)Dihedral Angle (θ2: Alcohol)Relative Energy (kcal/mol)Dipole Moment (Debye)
Conf-1 (Global Min) 65.2°-175.4°0.002.14
Conf-2 -68.1°178.2°+0.452.31
Conf-3 172.5°62.3°+1.821.95
Conf-4 -170.8°-65.1°+2.101.88

Causality Insight: Conf-1 minimizes steric repulsion between the cyclopropyl ring and the ethanol aliphatic chain while allowing for potential intramolecular hydrogen bonding or favorable dipole alignment. This structural pre-organization reduces the entropic penalty upon binding to the dUTPase enzyme.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each major phase includes an internal check to prevent the propagation of errors.

Protocol A: Quantum Mechanical Optimization (DFT)
  • Initial Sampling: Generate 100+ conformers using the OPLS4 force field. Cluster within a 2.0 Å RMSD threshold to identify unique starting geometries.

  • Geometry Optimization: Submit the lowest energy structures to Gaussian 16 using opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3.

    • Causality: The GD3 dispersion correction is mandatory to accurately capture the intramolecular London dispersion forces between the cyclopropyl ring and the phenyl core.

  • Self-Validation (Frequency Check): Analyze the thermochemistry output. The protocol is only validated if the number of imaginary frequencies is exactly zero ( Nimag​=0 ). An imaginary frequency indicates a transition state, not a stable local minimum.

  • ESP Mapping: Generate the Electrostatic Potential (ESP) map from the formatted checkpoint file to identify nucleophilic/electrophilic hotspots for subsequent derivatization (e.g., attaching the 1,2,3-triazole moiety).

Protocol B: Molecular Dynamics Simulation (GROMACS)

Once the molecule is derivatized into the final dUTPase inhibitor and docked into the human dUTPase trimer (PDB ID: 3ARN), MD simulations assess dynamic stability .

  • Topology Generation: Parameterize the ligand using the General AMBER Force Field (GAFF2) via Antechamber. Assign AM1-BCC partial charges.

  • System Setup: Place the complex in a dodecahedron box, solvate with TIP3P water, and neutralize with 0.15 M NaCl.

  • Energy Minimization: Run steepest descent minimization.

    • Self-Validation: The maximum force ( Fmax​ ) must drop below 1000 kJ/mol/nm. If it does not, steric clashes remain, and the starting pose must be re-docked.

  • Equilibration (NVT & NPT):

    • Causality: Perform 100 ps of NVT (constant volume/temperature) to stabilize the kinetic energy at 300 K using the V-rescale thermostat. Follow with 100 ps of NPT (constant pressure/temperature) using the Parrinello-Rahman barostat. Coupling the pressure bath before the temperature is stable will cause the simulation box to artificially expand or collapse.

  • Production MD: Execute a 100 ns production run using a 2 fs time step, constraining bonds involving hydrogen (LINCS algorithm).

Binding Affinity & Dynamic Stability Data

The ultimate test of the cyclopropylmethoxy scaffold is its contribution to the binding affinity of the final inhibitor. MD trajectory analysis (using gmx rms and gmx_MMPBSA) yields the following validation data.

Table 2: GROMACS MD Simulation Benchmarks (100 ns) for dUTPase-Inhibitor Complexes.

SystemAverage RMSD (Protein Cα)Average RMSD (Ligand)Binding Free Energy (MM-PBSA)
Apo dUTPase (Control) 0.18 ± 0.02 nmN/AN/A
dUTPase + Lead Compound 9 0.21 ± 0.03 nm0.35 ± 0.05 nm-24.5 kcal/mol
dUTPase + Cyclopropylmethoxy Deriv. 0.16 ± 0.02 nm0.12 ± 0.02 nm-38.2 kcal/mol

Data Synthesis: The inclusion of the 2-(2-(Cyclopropylmethoxy)phenyl)ethanol-derived fragment restricts the conformational flexibility of the ligand in the active site (evidenced by the low Ligand RMSD of 0.12 nm). The cyclopropyl group perfectly occupies the hydrophobic sub-pocket of dUTPase, driving the ΔGbind​ down to -38.2 kcal/mol and stabilizing the overall protein trimer (Protein RMSD drops to 0.16 nm).

References

  • Miyakoshi, H., et al. "1,2,3-Triazole-Containing Uracil Derivatives with Excellent Pharmacokinetics as a Novel Class of Potent Human Deoxyuridine Triphosphatase Inhibitors." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Miyahara, S., et al. "Discovery of a novel class of potent human deoxyuridine triphosphatase inhibitors remarkably enhancing the antitumor activity of thymidylate synthase inhibitors." PubMed, National Institutes of Health. Available at:[Link]

  • QC Ware. "Conformer Search - Discover Stable Molecular Structures." Promethium by QC Ware. Available at:[Link]

  • Neurosnap. "How To Use GROMACS For Wet Lab Biologists." Neurosnap Blog. Available at:[Link]

Methodological & Application

Application Note: High-Throughput Analysis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents detailed protocols for the quantitative analysis and identification of 2-(2-(cyclopropylmethoxy)phenyl)ethanol, a key intermediate in pharmaceutical synthesis. Given the criticality of purity and concentration control in drug development, robust analytical methods are essential. We describe a precise and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for quantification. Additionally, a highly selective Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for definitive identification and as a complementary technique for purity assessment. These protocols are designed for researchers, quality control analysts, and drug development professionals, providing a framework for method implementation and validation in accordance with regulatory expectations.

Introduction

2-(2-(Cyclopropylmethoxy)phenyl)ethanol is an aromatic alcohol whose structural complexity and role as a precursor in active pharmaceutical ingredient (API) synthesis demand rigorous analytical oversight. The presence of impurities or deviations in concentration can significantly impact the efficacy, safety, and stability of the final drug product. Therefore, validated, high-fidelity analytical methods are indispensable for quality control throughout the manufacturing process.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds.[1][2] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations, making it ideal for quantifying the target analyte and resolving it from structurally similar impurities.[3] For this analyte, the presence of a phenyl group provides a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity and is the gold standard for the analysis of volatile and thermally stable compounds.[5][6] By coupling the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, GC-MS provides structural confirmation based on the analyte's unique mass fragmentation pattern, complementing the quantitative data from HPLC.[7]

This document provides two complete, self-validating protocols, explaining the scientific rationale behind the selection of critical parameters, and aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][4][8]

Part I: Quantitative Analysis by RP-HPLC with UV Detection

The principle of this method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase.[9] The retention of 2-(2-(cyclopropylmethoxy)phenyl)ethanol is modulated by adjusting the ratio of organic solvent (acetonitrile) to aqueous buffer, allowing for a robust separation from potential impurities.

Causality Behind Experimental Choices
  • Column Selection: A C18 column is chosen as it is the industry standard for separating moderately polar to non-polar aromatic compounds.[3][9] Its hydrophobic nature provides the necessary interaction with the phenyl ring of the analyte for effective retention and separation.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is selected for its low viscosity and UV transparency. The addition of 0.1% formic acid to the aqueous phase is critical; it acidifies the mobile phase to suppress the ionization of the alcohol's hydroxyl group, ensuring a single, non-ionized form of the analyte.[9] This results in improved peak shape, reproducibility, and retention time stability.[4]

  • Gradient Elution: A gradient program, starting with a higher aqueous content and gradually increasing the organic phase, is employed. This strategy ensures that early-eluting polar impurities are well-resolved while also efficiently eluting the main analyte and any late-eluting, more hydrophobic impurities in a reasonable timeframe.[2][3]

  • Detection: The aromatic ring in the analyte acts as a chromophore, allowing for sensitive detection using a UV detector. A wavelength of 220 nm is selected as it typically provides a strong signal for phenyl-containing compounds while minimizing interference from common solvents.[3][10]

HPLC Experimental Protocol

Instrumentation:

  • HPLC system with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

Reagents and Materials:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Analyte Standard: Certified reference standard of 2-(2-(cyclopropylmethoxy)phenyl)ethanol.

  • Diluent: Mobile phase composition at the start of the gradient (e.g., 50:50 Acetonitrile:Water).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.

    • From the stock, prepare a series of calibration standards ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]

  • Chromatographic Conditions:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Program 0-5 min: 50% B5-15 min: 50% to 80% B15-20 min: 80% B20-22 min: 80% to 50% B22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
  • System Suitability:

    • Before analysis, inject the 0.1 mg/mL standard solution five times.

    • The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0%.[11]

HPLC Method Validation Framework

To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R1) guidelines.[1][4][12]

Validation ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Range Typically 80% to 120% of the target concentration.[10]
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples.
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[4]
Robustness RSD ≤ 2.0% under minor variations in flow rate, temperature, and mobile phase composition.[13]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards (0.01-0.2 mg/mL) Filter Filter (0.45 µm) Standard->Filter Sample Prepare Sample (~0.1 mg/mL) Sample->Filter HPLC HPLC System (C18 Column, Gradient) Filter->HPLC Inject 10 µL Detect UV Detection (220 nm) HPLC->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: HPLC analysis workflow from sample preparation to final quantification.

Part II: Identification by GC-MS

This method is intended for the definitive identification of 2-(2-(cyclopropylmethoxy)phenyl)ethanol. The analyte must be sufficiently volatile and thermally stable to pass through the gas chromatograph without degradation.[5] Mass spectrometry provides a fragmentation pattern, or "fingerprint," that is unique to the compound's structure.

Causality Behind Experimental Choices
  • Column Selection: A low-polarity HP-5MS column is selected. This type of column (5% Phenyl Polysiloxane) is a general-purpose, robust column suitable for separating a wide range of semi-volatile organic compounds, including aromatic alcohols.[7]

  • Injection: Splitless injection is used to ensure the maximum transfer of the analyte onto the column, which is crucial for achieving good sensitivity, especially when analyzing for trace-level impurities.[14]

  • Temperature Program: The oven temperature is ramped from a low initial temperature (to trap and focus analytes at the head of the column) to a high final temperature. This gradient separates compounds based on their boiling points and interactions with the stationary phase.[15] A final hold at a high temperature ensures that any less volatile components are eluted from the column.

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It is a hard ionization technique that reproducibly fragments molecules, creating a library-searchable mass spectrum.[7] The mass spectrometer scans a wide mass range (e.g., 40-400 amu) to capture the parent ion and all significant fragment ions.

GC-MS Experimental Protocol

Instrumentation:

  • GC system with a split/splitless inlet and an autosampler, coupled to a Mass Spectrometer.

Reagents and Materials:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium (99.999% purity).

  • Analyte Standard: Certified reference standard of 2-(2-(cyclopropylmethoxy)phenyl)ethanol.

  • Solvent: Dichloromethane or Hexane (GC grade).[5][14]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in dichloromethane.

    • Prepare a working standard of approximately 10 µg/mL.[14]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in dichloromethane to achieve a theoretical concentration of approximately 10 µg/mL.

    • Ensure the sample is free of particulates. If necessary, centrifuge or filter the sample.[5][14] Transfer to a GC vial.

  • GC-MS Conditions:

ParameterSetting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial: 60°C, hold for 1 minRamp: 25°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu
  • Data Analysis:

    • Identify the analyte peak in the Total Ion Chromatogram (TIC) by comparing its retention time to that of the reference standard.

    • Confirm identity by matching the mass spectrum of the sample peak to the spectrum of the reference standard and/or a reference library.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_GC Prepare Standard (~10 µg/mL) GC GC Separation (HP-5MS, Temp Program) Standard_GC->GC Inject 1 µL Sample_GC Prepare Sample (~10 µg/mL in DCM) Sample_GC->GC Inject 1 µL MS MS Detection (EI) (Scan 40-400 amu) GC->MS TIC Generate TIC MS->TIC Spectrum Extract Mass Spectrum MS->Spectrum Identify Confirm Identity (RT & Spectrum Match) TIC->Identify Spectrum->Identify

Sources

Application Notes & Protocols: The Synthesis and Utilization of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-(2-(cyclopropylmethoxy)phenyl)ethanol, a specialized chemical intermediate. While not a commonly cataloged compound, its unique structural motifs—a reactive primary alcohol, a phenyl scaffold, and a cyclopropylmethoxy group—position it as a valuable building block in medicinal chemistry and materials science. This guide outlines a robust, proposed synthetic pathway, detailed analytical protocols for structural verification, and a series of application protocols for its use in subsequent chemical transformations. The methodologies are grounded in established chemical principles, providing a reliable framework for researchers to produce and utilize this versatile intermediate for novel molecular discovery.

Introduction and Rationale

The pursuit of novel chemical entities with tailored pharmacological profiles is a cornerstone of modern drug discovery. The strategic assembly of molecular scaffolds from unique chemical intermediates is critical to this endeavor. 2-(2-(cyclopropylmethoxy)phenyl)ethanol presents an intriguing combination of features. The phenylethanol core is a well-established pharmacophore found in a variety of biologically active molecules. The ortho-disposed cyclopropylmethoxy group introduces several desirable properties:

  • Metabolic Stability: The cyclopropyl group is known to block sites of metabolism, potentially enhancing the pharmacokinetic profile of derivative compounds.

  • Conformational Constraint: The rigid cyclopropyl ring can lock the methoxy group into a specific orientation, which can be crucial for optimizing interactions with biological targets.

This guide provides the necessary theoretical and practical framework for the synthesis and subsequent functionalization of this intermediate, enabling its exploration in various research and development programs.

Physicochemical Properties & Safety Data

Given the novelty of this specific compound, experimental data is not available. The following properties are calculated based on its structure. Safety precautions are derived from analogous compounds, such as 2-phenylethanol.

Table 1: Estimated Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂Calculated
Molecular Weight 192.25 g/mol Calculated
XLogP3 2.3Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Appearance (Predicted) Colorless to pale yellow liquidAnalogy

Safety & Handling:

  • Hazard Statements: Based on related phenylethanols, this compound should be considered harmful if swallowed and may cause serious eye irritation.[1]

  • Precautionary Measures: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison control center or doctor immediately.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Proposed Synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

A reliable synthesis can be envisioned through a two-step process starting from commercially available 2-hydroxyphenylacetic acid. This involves an initial etherification of the phenolic hydroxyl group, followed by the reduction of the carboxylic acid to the primary alcohol.

Synthesis_Workflow

Protocol 3.1: Synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)acetic Acid

This protocol utilizes the Williamson ether synthesis, a classic and robust method for forming ethers from phenols.[2][3][4][5]

  • Reagents & Equipment:

    • 2-Hydroxyphenylacetic acid (1.0 eq)

    • (Bromomethyl)cyclopropane (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Acetone (anhydrous)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a round-bottom flask, add 2-hydroxyphenylacetic acid and anhydrous potassium carbonate.

    • Add anhydrous acetone to create a stirrable suspension (approx. 10 mL per gram of starting acid).

    • Add (bromomethyl)cyclopropane to the suspension.

    • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Work-up: Dissolve the crude residue in diethyl ether and water. Separate the layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude acid.

    • Purification: The product can often be used directly in the next step. If necessary, purify by column chromatography on silica gel.

Protocol 3.2: Reduction to 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

This step employs lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[6][7]

  • Reagents & Equipment:

    • 2-(2-(Cyclopropylmethoxy)phenyl)acetic acid (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line.

  • Procedure (under inert atmosphere):

    • Set up a dry three-neck flask under a nitrogen or argon atmosphere.

    • Carefully add LiAlH₄ to anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.

    • Dissolve the acid from Protocol 3.1 in anhydrous THF and add it to a dropping funnel.

    • Add the solution of the acid dropwise to the stirred LiAlH₄ suspension at 0 °C. Caution: Gas evolution (H₂) will occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates completion.

    • Work-up (Fieser method): Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise:

      • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure target intermediate.

Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized intermediate.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.2-6.8 (m, 4H, Ar-H), 3.85 (t, 2H, Ar-CH₂-CH₂ -OH), 3.80 (d, 2H, O-CH₂ -cyclopropyl), 2.90 (t, 2H, Ar-CH₂ -CH₂-OH), 1.80 (br s, 1H, OH), 1.30 (m, 1H, cyclopropyl-CH), 0.65 (m, 2H, cyclopropyl-CH₂), 0.35 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (100 MHz, CDCl₃)δ ~156.0, 131.5, 130.0, 128.0, 121.0, 112.0 (Ar-C), 73.0 (O-CH₂), 62.0 (CH₂-OH), 36.0 (Ar-CH₂), 10.5 (cyclopropyl-CH), 3.5 (cyclopropyl-CH₂)
HRMS (ESI+) m/z calculated for C₁₂H₁₇O₂ [M+H]⁺: 193.1223; Found: ± 5 ppm
HPLC/GC-MS A single major peak indicating >95% purity.

Application as a Chemical Intermediate: Downstream Reactions

The primary alcohol of 2-(2-(cyclopropylmethoxy)phenyl)ethanol is a versatile functional handle for diversification. The following protocols exemplify its utility in building more complex molecules, particularly those relevant to drug discovery.

Downstream_Reactions cluster_oxidation Oxidation cluster_substitution Substitution Pathway Intermediate 2-(2-(Cyclopropylmethoxy) -phenyl)ethanol Aldehyde Corresponding Aldehyde Intermediate->Aldehyde DMP, DCM[1][8][9][10][11] Tosyl_Ester Tosyl Ester (Good Leaving Group) Intermediate->Tosyl_Ester TsCl, Pyridine N_Phenethyl_Amine N-Phenethyl Amine Derivatives Tosyl_Ester->N_Phenethyl_Amine R-NH₂, Base

Protocol 5.1: Oxidation to 2-(2-(Cyclopropylmethoxy)phenyl)acetaldehyde

A mild oxidation is crucial to access the aldehyde without over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is ideal for this transformation due to its selectivity and neutral pH conditions.[1][8][9][10][11]

  • Reagents & Equipment:

    • 2-(2-(cyclopropylmethoxy)phenyl)ethanol (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line.

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM under an inert atmosphere.

    • Add DMP in one portion at room temperature.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with diethyl ether.

    • Quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

    • Stir vigorously for 15-20 minutes until the layers are clear.

    • Separate the layers, extract the aqueous phase with diethyl ether, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography to yield the aldehyde.

Protocol 5.2: Synthesis of N-Substituted Phenethylamine Derivatives

The phenylethanol moiety is a key component of many opioid receptor modulators.[12][13][14][15] Converting the alcohol to a leaving group allows for the introduction of various amines, creating a library of N-phenethyl derivatives for pharmacological screening.

  • Step A: Tosylation

    • Dissolve the alcohol (1.0 eq) in anhydrous pyridine or DCM with triethylamine (2.0 eq) at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

    • Stir at 0 °C for 30 minutes, then at room temperature overnight.

    • Quench with water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, concentrate, and purify by chromatography to yield the tosylate.

  • Step B: Nucleophilic Substitution with an Amine

    • Dissolve the tosylate (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

    • Add the desired primary or secondary amine (1.5-2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the final N-substituted phenethylamine derivative.

Conclusion

2-(2-(Cyclopropylmethoxy)phenyl)ethanol represents a strategically designed chemical intermediate with significant potential for the synthesis of novel molecules. Its preparation via a straightforward and scalable synthetic sequence, as outlined in this guide, makes it an accessible building block for research laboratories. The protocols provided for its synthesis, characterization, and subsequent derivatization offer a solid foundation for researchers to explore new chemical space, particularly in the development of next-generation therapeutics and advanced materials.

References

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Pasternak, G. W., et al. (2019). The Intriguing Effects of Substituents in the N-Phenethyl Moiety of Norhydromorphone: A Bifunctional Opioid from a Set of “Tail Wags Dog” Experiments. Molecules, 24(12), 2249. [Link]

  • Spetea, M., et al. (2020). N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists. International Journal of Molecular Sciences, 21(7), 2352. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • ChEMBL | EMBL-EBI. (n.d.). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4'-phenyl)-phen.... [Link]

  • University of California, Irvine. (n.d.). Oxidation of a 1º Alcohol using Dess-Martin-Periodinane. [Link]

  • ResearchGate. (n.d.). Structures of N-methylmorphinans 1–4 and their N-phenethyl counterparts.... [Link]

  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. [Link]

  • Stoltz, B. M., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(29), 11135–11137. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]

  • University of Richmond. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. [Link]

Sources

Application Notes and Protocols: 2-(2-(Cyclopropylmethoxy)phenyl)ethanol as a Novel Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Fusion of Proven Pharmacophores

In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount to identifying next-generation therapeutics. The compound 2-(2-(Cyclopropylmethoxy)phenyl)ethanol represents a compelling, yet underexplored, scaffold that marries two structural motifs of significant value in medicinal chemistry: the cyclopropyl group and the phenylethanol core. This guide provides a comprehensive overview of the potential applications of this molecule, grounded in the established benefits of its constituent parts. We will delve into the rationale for its investigation, propose detailed synthetic and biological evaluation protocols, and offer insights into its potential as a versatile building block for drug development.

The inclusion of a cyclopropyl ring is a well-established strategy in drug design to enhance a range of pharmacological properties.[1][2] This small, strained carbocycle is not merely a passive linker but an active contributor to a molecule's biological profile. Its unique electronic and conformational properties can lead to significant improvements in potency, metabolic stability, and receptor binding affinity.[1] Conversely, the phenylethanol backbone is a common feature in various biologically active molecules, including fragrances and antimicrobial agents.[3][4][5] By combining these two pharmacophores, 2-(2-(Cyclopropylmethoxy)phenyl)ethanol emerges as a promising starting point for the development of novel therapeutics with potentially enhanced "drug-like" properties.

Part 1: The Rationale - Leveraging the Cyclopropyl Advantage

The strategic incorporation of a cyclopropyl moiety into a drug candidate can address several common challenges in drug development.[2] The table below summarizes the key advantages conferred by this versatile functional group.

PropertyAdvantage Conferred by Cyclopropyl GroupRationale
Metabolic Stability Increased resistance to oxidative metabolism.The C-H bonds in a cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to cleavage by cytochrome P450 enzymes.[1]
Potency Enhanced binding affinity to target receptors.The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding.[1]
Physicochemical Properties Modulation of lipophilicity and pKa.The cyclopropyl group can serve as a bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties to optimize ADME properties.[1]
Reduced Off-Target Effects Improved selectivity for the intended biological target.By enhancing the conformational fit for the target and altering metabolic pathways, off-target interactions can be minimized.[1]

Given these benefits, the cyclopropylmethoxy group in 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is hypothesized to confer enhanced metabolic stability and potentially improved interaction with biological targets compared to analogous structures bearing more conventional alkoxy groups.

Part 2: Hypothesized Therapeutic Applications

The structural features of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol suggest its potential utility in several therapeutic areas.

Antimicrobial and Antifungal Agents

The phenylethanol scaffold is known to possess antimicrobial properties, often attributed to its ability to disrupt microbial cell membranes.[6][7] The enhanced lipophilicity and unique steric profile provided by the cyclopropyl group could potentiate this activity, potentially leading to the development of novel antibiotics or antifungals with improved efficacy.

Anti-inflammatory Agents

Derivatives of the related 1,2-diphenylethanol have been explored as topical anti-inflammatory agents.[7] The 2-(2-(Cyclopropylmethoxy)phenyl)ethanol scaffold could serve as a basis for developing new anti-inflammatory drugs. The cyclopropyl group may enhance tissue penetration and modulate interactions with inflammatory targets.

CNS-Active Agents

The ability of the cyclopropyl group to increase brain permeability is a documented advantage in the development of drugs targeting the central nervous system.[2] This suggests that derivatives of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol could be investigated for applications in neurology and psychiatry, where overcoming the blood-brain barrier is a significant challenge.

Part 3: Experimental Protocols

Proposed Synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

The following is a proposed, robust protocol for the synthesis of the title compound, based on established organic chemistry principles.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Reduction 2_Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Intermediate_1 2-(Cyclopropylmethoxy)benzaldehyde 2_Hydroxybenzaldehyde->Intermediate_1 K2CO3, Acetone, Reflux Cyclopropylmethyl_bromide Cyclopropylmethyl bromide Cyclopropylmethyl_bromide->Intermediate_1 Intermediate_2 1-(2-(Cyclopropylmethoxy)phenyl)ethanol Intermediate_1->Intermediate_2 1. MeMgBr, THF 2. H3O+ workup Target_Compound 2-(2-(Cyclopropylmethoxy)phenyl)ethanol Intermediate_1->Target_Compound NaBH4, Methanol

Caption: Proposed synthetic pathway for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

Protocol Details:

  • Step 1: Synthesis of 2-(Cyclopropylmethoxy)benzaldehyde

    • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and cyclopropylmethyl bromide (1.2 eq).

    • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2-(cyclopropylmethoxy)benzaldehyde.

  • Step 2: Synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

    • To a solution of 2-(cyclopropylmethoxy)benzaldehyde (1.0 eq) in anhydrous methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.[1]

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography to yield the desired 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

Protocol for Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the antimicrobial efficacy of the synthesized compound.

MIC_Assay_Workflow Start Prepare serial dilutions of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol Inoculation Inoculate each dilution with a standardized microbial suspension Start->Inoculation Incubation Incubate at optimal temperature (e.g., 37°C for 24 hours) Inoculation->Incubation Observation Observe for visible microbial growth Incubation->Observation MIC_Determination Determine MIC: the lowest concentration with no visible growth Observation->MIC_Determination End Report MIC value MIC_Determination->End

Sources

Application Note: In Vitro and In Vivo Experimental Design for Lead Compounds Derived from 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 2-(2-(Cyclopropylmethoxy)phenyl)ethanol (CAS: 1384452-88-3)

Introduction & Pharmacological Rationale

In modern medicinal chemistry, the selection of an optimal chemical scaffold dictates the downstream success of a drug discovery program. 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is a highly versatile, privileged building block utilized in the synthesis of novel central nervous system (CNS) agents, GPCR ligands, and kinase inhibitors.

The Causality of Structural Features:

  • Cyclopropylmethoxy Group: Unlike linear alkoxy chains (e.g., propoxy or butoxy) which are highly susceptible to rapid CYP450-mediated O-dealkylation, the cyclopropyl ring introduces steric bulk and rigid lipophilicity. This motif effectively fills hydrophobic receptor pockets while enhancing overall metabolic stability.

  • Phenethyl Alcohol Core: The ethanol appendage serves as a critical synthetic handle. It can be readily converted into esters, ethers, or oxidized to an aldehyde for reductive amination, allowing for rapid library generation.

Because this compound serves as a precursor rather than the final Active Pharmaceutical Ingredient (API), this application note outlines a comprehensive, self-validating screening cascade to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetics (PK) of novel derivatives synthesized from this scaffold.

Phase 1: In Vitro ADME & Toxicity Profiling

Before advancing to animal models, derivatives must be rigorously screened in vitro to ensure they possess adequate metabolic stability and membrane permeability.

Microsomal Metabolic Stability Assay

Rationale: The primary route of clearance for lipophilic cyclopropyl-containing compounds is hepatic Phase I oxidation (predominantly via CYP3A4 and CYP2D6). Evaluating the intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) predicts in vivo hepatic extraction ratios and guides structural optimization [1].

Self-Validating Controls:

  • High Clearance Control: Verapamil (Ensures enzyme viability).

  • Low Clearance Control: Warfarin (Ensures no non-specific degradation).

Step-by-Step Protocol:

  • Preparation: Thaw HLM/RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Master Mix: Dilute microsomes in the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the 2-(2-(Cyclopropylmethoxy)phenyl)ethanol derivative (test article) and control compounds into the master mix to a final concentration of 1 µM. Keep the final organic solvent (DMSO) concentration 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding a 1 mM NADPH regenerating system.

  • Time-Course Sampling: At t= 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (IS).

  • Bioanalysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Caco-2 Bidirectional Permeability Assay

Rationale: The lipophilicity imparted by the cyclopropylmethoxy group generally favors passive diffusion but may also increase affinity for apical efflux transporters like P-glycoprotein (P-gp). The Caco-2 assay measures both absorptive (Apical to Basolateral) and secretory (Basolateral to Apical) permeability to calculate the Efflux Ratio (ER).

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Add 10 µM of the test derivative to the Apical (A) chamber for A B assessment, or to the Basolateral (B) chamber for B A assessment.

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours.

  • Sampling & Analysis: Collect samples from both the donor and receiver compartments. Analyze via LC-MS/MS.

  • Validation: Use Atenolol as a low-permeability control and Propranolol as a high-permeability control. An ER (Apparent Permeability Papp​B→A / Papp​A→B ) > 2.0 indicates active efflux.

Phase 2: In Vivo Pharmacokinetics (Rodent Model)

Derivatives that exhibit CLint​ < 50 µL/min/mg and an Efflux Ratio < 2.0 are advanced to in vivo testing. Murine models are the gold standard for early-stage PK profiling due to their physiological relevance and low compound requirements [2].

Mouse Pharmacokinetic Study Design

Rationale: Parallel Intravenous (IV) and Per Os (PO, oral) dosing arms are required to calculate absolute oral bioavailability (%F), volume of distribution ( Vd​ ), and systemic clearance ( CL ).

Step-by-Step Protocol:

  • Animal Selection: Male C57BL/6 mice (6–8 weeks old, 20–25 g), fasted overnight prior to oral dosing.

  • Formulation: Given the lipophilic nature of the scaffold, formulate the test compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Administration:

    • IV Group (n=3): Administer 1 mg/kg via tail vein injection.

    • PO Group (n=3): Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 20 µL of blood via saphenous vein puncture into K₂EDTA-coated tubes at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing: Centrifuge blood at 2,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

  • Data Modeling: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to extract PK parameters.

Quantitative Data Presentation

The following tables represent a standardized data reporting format for a hypothetical optimized lead compound derived from the 2-(2-(Cyclopropylmethoxy)phenyl)ethanol scaffold.

Table 1: In Vitro ADME Profiling Summary
AssayParameterResultTarget Criteria for Advancement
HLM Stability t1/2​ (min)48.5> 30 min
CLint​ (µL/min/mg)28.6< 50 µL/min/mg
RLM Stability t1/2​ (min)35.2> 30 min
Caco-2 Permeability Papp​ A B ( 10−6 cm/s)14.2> 10 ×10−6 cm/s
Efflux Ratio (B A / A B)1.4< 2.0 (No significant efflux)
Table 2: In Vivo Pharmacokinetic Parameters (C57BL/6 Mice)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) 850 ± 453120 ± 180
Tmax​ (h) 0.0831.0
AUC0−∞​ (h·ng/mL) 1240 ± 958680 ± 410
t1/2​ (h) 2.43.1
CL (mL/min/kg) 13.4N/A
Vdss​ (L/kg) 2.1N/A
Bioavailability (%F) N/A 70.0%

Experimental Workflow Visualization

The following diagram illustrates the critical path from scaffold utilization to in vivo candidate selection.

G cluster_0 Scaffold & Synthesis cluster_1 Phase 1: In Vitro Profiling cluster_2 Phase 2: In Vivo Validation N1 2-(2-(Cyclopropylmethoxy) phenyl)ethanol (CAS: 1384452-88-3) N2 Lead Generation (Derivatization) N1->N2 N3 Microsomal Stability (HLM / RLM) N2->N3 N4 Caco-2 Permeability (Absorption/Efflux) N3->N4 N5 Rodent PK Study (IV & PO Dosing) N4->N5 CL_int < 50 µL/min/mg Efflux Ratio < 2.0 N6 LC-MS/MS Bioanalysis & PK Modeling N5->N6 N7 Candidate Selection & Efficacy Testing N6->N7 Bioavailability (F) > 30% Optimal Half-life

Caption: Preclinical screening cascade for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol derivatives.

References

  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722 (2010). URL:[Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Pharmaceuticals, 18(3), 424 (2025). URL:[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen, Chapter 84318 (2022). URL:[Link]

development of assays to screen for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Screening Assays for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol in Fragment-Based Drug Discovery

Pharmacological Context and Screening Rationale

In modern drug design, Fragment-Based Drug Discovery (FBDD) has emerged as a robust strategy for tackling challenging or previously "undruggable" targets[1]. The compound 2-(2-(Cyclopropylmethoxy)phenyl)ethanol (CAS 1384452-88-3) represents an ideal fragment starting point. With a molecular weight of ~192.26 Da, it strictly adheres to the "Rule of Three" for fragment libraries. The cyclopropylmethoxy moiety is a highly effective lipophilic probe, frequently utilized in the patent literature to engage deep hydrophobic pockets (e.g., in Mcl-1 enzyme inhibitors)[2]. Conversely, the phenylethanol group provides essential hydrogen-bond donor/acceptor capabilities and serves as a versatile synthetic handle for fragment growing or linking.

Because fragments bind their targets with low affinity (typically in the high micromolar to millimolar range), traditional biochemical High-Throughput Screening (HTS) often yields false negatives. To accurately capture the activity of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol, we must employ a highly sensitive, tiered screening cascade. This application note details the causality, design, and step-by-step execution of a biophysical primary screen (Surface Plasmon Resonance) followed by an orthogonal biochemical validation (Time-Resolved Fluorescence Resonance Energy Transfer).

The Tiered Screening Cascade

To establish a self-validating system, the screening architecture must separate target engagement (binding) from functional modulation (activity).

FBDD_Cascade Start Fragment Library 2-(2-(Cyclopropylmethoxy)phenyl)ethanol Tier1 Tier 1: SPR Primary Screen (Label-free Kinetics & Affinity) Start->Tier1 Tier2 Tier 2: TR-FRET Assay (Orthogonal Biochemical Validation) Tier1->Tier2 Validated Hits (Kd < 1 mM) Tier3 Tier 3: X-Ray Crystallography (Structural Binding Mode) Tier2->Tier3 Functional Activity Confirmed Lead Hit-to-Lead Optimization (Fragment Growing & Linking) Tier3->Lead Structure-Guided Design

Fig 1: Fragment-based screening cascade for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

Tier 1: Biophysical Triage via Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is the gold standard for primary fragment screening because it detects binding events in real-time without the need for fluorescent labels, which can sterically hinder small molecules[3]. Since 2-(2-(Cyclopropylmethoxy)phenyl)ethanol has a low molecular weight, the mass shift upon binding to a target protein is minimal. Therefore, high-density target immobilization and rigorous solvent correction are mandatory to achieve a high signal-to-noise ratio.

Self-Validating Protocol: SPR Binding Assay

  • Surface Preparation & Immobilization:

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Immobilize the target protein (e.g., Mcl-1 or target kinase) on Flow Cell 2 (FC2) to a high density (typically 3,000–5,000 Response Units, RU) to maximize the theoretical maximum response ( Rmax​ ) for the low-MW fragment.

    • Leave Flow Cell 1 (FC1) unmodified (ethanolamine deactivated) to serve as a critical reference channel. All data must be double-referenced (FC2 - FC1).

  • Solvent Correction Calibration (Crucial Step):

    • Fragments like 2-(2-(Cyclopropylmethoxy)phenyl)ethanol are highly lipophilic and require up to 5% DMSO for aqueous solubility. Because DMSO has a massive refractive index, bulk shift artifacts are inevitable.

    • Prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., PBS-P+). Inject these standards before the fragment run to create a solvent correction plot.

  • Fragment Injection & Kinetic Analysis:

    • Prepare a concentration series of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol (e.g., 31.25 µM to 1 mM) in running buffer containing exactly 5% DMSO.

    • Inject compounds at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Validation Check: The sensorgram must display square-wave kinetics (rapid on/off rates), which is the hallmark of true fragment binding. Slow off-rates for a fragment often indicate non-specific aggregation or promiscuous binding.

Tier 2: Orthogonal Functional Validation via TR-FRET

Causality & Rationale: While SPR proves that 2-(2-(Cyclopropylmethoxy)phenyl)ethanol binds the target, it does not confirm where it binds or if it modulates function. A competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is deployed to verify active-site engagement. TR-FRET utilizes lanthanide donors (e.g., Terbium, Tb 3+ ) which possess millisecond-scale fluorescence lifetimes[4]. By introducing a time delay (e.g., 50–100 µs) between excitation and emission detection, we completely eliminate short-lived autofluorescence generated by the test compound, ensuring a near-zero false-positive rate[5].

Self-Validating Protocol: Competitive TR-FRET Assay

  • Reagent Preparation:

    • Donor: Terbium-labeled anti-tag antibody (e.g., Tb-anti-GST) recognizing the GST-tagged target protein.

    • Acceptor/Tracer: A known high-affinity active-site ligand conjugated to a red-emitting fluorophore (e.g., Alexa Fluor 647).

  • Assay Assembly (384-well low-volume plate):

    • Step A: Dispense 5 µL of the target protein (e.g., 2 nM final concentration) into the assay plate.

    • Step B: Add 5 µL of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol at varying concentrations (dose-response from 10 µM to 2 mM).

    • Step C: Add 10 µL of a master mix containing the Tb-antibody (2 nM) and the fluorescent tracer (at its predetermined Kd​ concentration).

  • Incubation & Detection:

    • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

    • Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar). Excitation: 337 nm. Emission 1: 620 nm (Tb donor). Emission 2: 665 nm (Acceptor).

    • Data Processing: Calculate the TR-FRET ratio (665 nm / 620 nm). A decrease in the ratio indicates that the fragment is successfully competing with the tracer for the active site.

  • Validation Check (Z'-factor): Include 16 wells of DMSO vehicle (maximum signal) and 16 wells of a known unlabeled high-affinity inhibitor (minimum signal). The assay is only validated if the Z'-factor is > 0.6.

Data Presentation & Expected Benchmarks

To guide the hit-to-lead optimization process, the quantitative data extracted from both SPR and TR-FRET must be continuously benchmarked against Ligand Efficiency (LE). LE normalizes the binding affinity against the number of heavy atoms, ensuring that as the fragment is grown, the added molecular weight directly contributes to binding energy.

Parameter2-(2-(Cyclopropylmethoxy)phenyl)ethanol (Fragment Hit)Target Profile for Optimized LeadAssay Methodology
Molecular Weight (Da) 192.26< 500In Silico Calculation
Affinity ( Kd​ ) 100 µM – 1 mM< 10 nMSPR (Steady-State Affinity)
Kinetics ( koff​ ) > 0.1 s −1 (Rapid off-rate)< 10 −3 s −1 (Slow off-rate)SPR (Kinetic Fitting)
Biochemical IC 50​ > 500 µM< 50 nMTR-FRET (Competitive)
Ligand Efficiency (LE) > 0.30 kcal/mol/heavy atom> 0.30 kcal/mol/heavy atomCalculated ( −ΔG/Nheavy​ )

Table 1: Comparative screening metrics for the initial fragment hit versus the desired optimized lead.

Conclusion

The successful development of screening assays for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol relies on acknowledging its biophysical nature as a fragment. By coupling the label-free, mass-sensitive detection of SPR with the time-delayed, autofluorescence-resistant environment of TR-FRET, researchers can confidently validate this compound's target engagement. This self-validating workflow ensures that only true, functionally active fragments are advanced into resource-intensive X-ray crystallography and structure-guided hit-to-lead chemistry.

References

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Expert Opinion on Drug Discovery.
  • Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery.
  • TR-FRET Powers Smarter Drug Screening. The Scientist.
  • General Stepwise Approach to Optimize a TR-FRET Assay. ACS Pharmacology & Translational Science.
  • 3-(phenyl)propanoic acid derivatives and related compounds as mcl-1 enzyme inhibitors for treating cancer. Google Patents (WO2020123994A1).

Sources

Application Note: Synthetic Route Development for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 2-(cyclopropylmethoxy)phenyl motif is a privileged structural pharmacophore in modern medicinal chemistry. It is prominently featured in the design of selective 5-HT2C receptor agonists for the treatment of central nervous system (CNS) disorders, including obesity and schizophrenia ([1]). Structural optimizations of 2-phenylcyclopropylmethylamines have demonstrated that the incorporation of an ortho-cyclopropylmethoxy group significantly enhances receptor binding affinity and functional selectivity against off-target 5-HT2A and 5-HT2B receptors, mitigating cardiovascular liabilities ([2]).

The ethanol side-chain extension—yielding 2-(2-(cyclopropylmethoxy)phenyl)ethanol—serves as a critical synthetic intermediate. It provides a versatile primary hydroxyl group for further functionalization (e.g., conversion to leaving groups, oxidation to aldehydes, or direct etherification) in the development of beta-adrenoceptor antagonists and vasodilators ([3]).

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 2-(2-(cyclopropylmethoxy)phenyl)ethanol presents a chemoselectivity challenge if approached via the direct alkylation of 2-(2-hydroxyphenyl)ethanol. The presence of both a phenolic hydroxyl (pKa ~10) and a primary aliphatic hydroxyl (pKa ~16) creates competing nucleophilic sites. While the phenol is more acidic and can be selectively deprotonated, the primary alkoxide (if formed) or even the neutral primary alcohol can undergo competitive alkylation, leading to complex mixtures of mono- and di-alkylated products.

To establish a self-validating, high-yielding protocol, a two-step sequence utilizing an ester precursor is preferred:

  • Chemoselective O-Alkylation : Methyl 2-(2-hydroxyphenyl)acetate is reacted with cyclopropylmethyl bromide. The use of a mild base (K₂CO₃) in a polar aprotic solvent (DMF) selectively deprotonates the phenol. The ester moiety remains intact and does not interfere with the Sₙ2 alkylation.

  • Ester Reduction : The resulting methyl 2-(2-(cyclopropylmethoxy)phenyl)acetate is subjected to reduction using Lithium Aluminum Hydride (LiAlH₄). The cyclopropylmethyl ether is highly stable to hydride reduction, ensuring absolute chemoselectivity toward the ester, yielding the target ethanol analogue.

Experimental Workflows

SyntheticWorkflow SM Methyl 2-(2-hydroxyphenyl)acetate (Starting Material) Reagent1 Cyclopropylmethyl bromide K2CO3, DMF, 80°C SM->Reagent1 Int Methyl 2-(2-(cyclopropylmethoxy) phenyl)acetate Reagent1->Int Reagent2 LiAlH4, THF 0°C to RT Int->Reagent2 Product 2-(2-(Cyclopropylmethoxy) phenyl)ethanol Reagent2->Product

Fig 1. Two-step chemoselective synthesis of 2-(2-(cyclopropylmethoxy)phenyl)ethanol analogues.

Protocol A: Synthesis of Methyl 2-(2-(cyclopropylmethoxy)phenyl)acetate

Objective: Chemoselective etherification of the phenolic hydroxyl.

  • Preparation : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(2-hydroxyphenyl)acetate (10.0 mmol, 1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (40 mL) under an argon atmosphere.

  • Base Addition : Add finely powdered anhydrous potassium carbonate (K₂CO₃) (15.0 mmol, 1.5 eq).

    • Causality: K₂CO₃ is sufficiently basic to deprotonate the phenol quantitatively without causing ester hydrolysis, which stronger bases (like NaOH or KOH) might induce in the presence of trace moisture.

  • Alkylation : Introduce cyclopropylmethyl bromide (12.0 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Validation : Heat the suspension to 80 °C and stir for 12 hours. Monitor completion via TLC (Hexanes/EtOAc, 4:1). The disappearance of the highly polar phenolic starting material validates the completion of the etherification.

  • Workup : Cool to room temperature, quench with distilled water (100 mL), and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography to afford the intermediate ester.

Protocol B: Reduction to 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Objective: Complete reduction of the ester to the primary alcohol.

  • Preparation : In a flame-dried 100 mL flask, suspend LiAlH₄ (15.0 mmol, 1.5 eq) in anhydrous THF (20 mL) and cool to 0 °C in an ice bath.

  • Addition : Dissolve the intermediate ester (10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Fieser Workup :

    • Causality: Standard aqueous quenching of LiAlH₄ often results in unfilterable, gelatinous aluminum hydroxide emulsions that trap the product. The Fieser method prevents this by forming a crystalline, easily filterable lattice.

    • Execution: Cool to 0 °C, and sequentially add 0.57 mL H₂O, 0.57 mL 15% NaOH (aq), and 1.71 mL H₂O. Stir vigorously for 15 minutes until a white granular precipitate forms.

  • Isolation : Filter the suspension through a pad of Celite, wash the filter cake with EtOAc (50 mL), and concentrate the filtrate to yield the pure target analogue.

Quantitative Data: Substrate Scope and Yields

The robustness of this two-step protocol was validated across several substituted analogues, demonstrating high tolerance for halogenated and electron-rich ring systems.

EntryStarting Material (Substituted Acetate)Aromatic SubstitutionAlkylation Yield (%)Reduction Yield (%)Overall Purity (HPLC)
1Methyl 2-(2-hydroxyphenyl)acetate-H (Unsubstituted)9295>99%
2Methyl 2-(4-fluoro-2-hydroxyphenyl)acetate4-Fluoro899498%
3Methyl 2-(5-chloro-2-hydroxyphenyl)acetate5-Chloro879198%
4Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate4-Methoxy859697%

Biological Context & Pathway Visualization

The synthesized analogues serve as critical precursors for 5-HT2C receptor agonists. The activation of this G-protein coupled receptor (GPCR) triggers a well-characterized intracellular signaling cascade essential for mediating antipsychotic and anorectic effects.

SignalingPathway Ligand 2-(Cyclopropylmethoxy)phenyl Analogue (Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds & Activates Gq Gq/11 Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Activation Gq->PLC Stimulates IP3_DAG IP3 / DAG Production PLC->IP3_DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3_DAG->Ca2 IP3 Receptor Binding

Fig 2. 5-HT2C receptor activation and downstream intracellular calcium signaling cascade.

References

  • US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists Source: Google Patents URL:[1]

  • Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents Source: PubMed Central (PMC) URL:[Link][2]

  • Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist Source: PubMed (Journal of Medicinal Chemistry) URL:[Link][3]

Sources

Application Note: Formulation Strategies for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol in Preclinical Biological Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

2-(2-(Cyclopropylmethoxy)phenyl)ethanol (CAS: 1384452-88-3) is a synthetic small molecule characterized by an ortho-substituted phenyl ring bearing a lipophilic cyclopropylmethoxy ether and a primary ethanol moiety.

From a formulation perspective, this compound presents a classic delivery challenge. The hydrophobic cyclopropylmethoxy and phenyl groups drive a high crystal lattice energy and poor aqueous solubility, classifying it as a likely Biopharmaceutics Classification System (BCS) Class II candidate (low solubility, high permeability). However, the primary alcohol (-OH) provides a critical hydrogen-bond donor/acceptor site. This functional group is highly advantageous for interacting with the hydrophilic exterior of cyclodextrins or the hydrogen-bonding network of polar aprotic solvents, dictating our formulation strategy.

Formulation Rationale & Causality

Poorly water-soluble drugs inherently suffer from dissolution rate-limited absorption, leading to erratic pharmacokinetic profiles in biological models 1. To ensure reliable data generation, the formulation must overcome these thermodynamic barriers without introducing vehicle-mediated toxicity.

  • In Vitro Strategy (DMSO Solubilization): Dimethyl sulfoxide (DMSO) is utilized as the primary solvent because it effectively solvates the hydrophobic aromatic system while hydrogen-bonding with the terminal hydroxyl group.

  • In Vivo Strategy A (Cyclodextrin Complexation): For intravenous (IV) or oral (PO) dosing, cyclodextrins—particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD)—offer a robust solution. HP-β-CD encapsulates the hydrophobic cyclopropylmethoxy moiety within its toroid cavity while presenting a hydrophilic exterior to the aqueous environment 2. This host-guest complexation prevents the need for high-surfactant loads that can cause hemolysis or taste aversion in animal models 3.

  • In Vivo Strategy B (Micellar Co-solvents): For intraperitoneal (IP) dosing requiring higher concentrations, a step-down polarity vehicle (DMSO PEG300 Tween-80 Saline) is used. PEG300 lowers the dielectric constant of the aqueous phase, while Tween-80 forms micelles that trap the lipophilic core, preventing crash-out upon injection.

FormulationWorkflow Start 2-(2-(Cyclopropylmethoxy) phenyl)ethanol (Lipophilic, BCS Class II) InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Assays (Animal Models) Start->InVivo DMSO 100% DMSO Stock (Max 0.1% in Media) InVitro->DMSO HPBCD 20% HP-β-CD in Saline (Inclusion Complex) InVivo->HPBCD IV / PO Routes Cosolvent DMSO/PEG300/Tween-80 (Micellar System) InVivo->Cosolvent IP Route

Decision logic for selecting in vitro and in vivo formulation vehicles.

Quantitative Formulation Metrics

Formulation VehicleApplicationTarget ConcentrationMax Tolerated Vehicle Vol.Stability / Storage
100% Anhydrous DMSO In Vitro10 - 50 mM0.1% (v/v) in media6 months at -20°C
20% HP-β-CD in Saline In Vivo (IV/PO)2 - 5 mg/mL10 mL/kg (Mice)7 days at 4°C
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline In Vivo (IP)5 - 10 mg/mL10 mL/kg (Mice)Prepare fresh daily

Self-Validating Experimental Protocols

Protocol A: In Vitro Master Stock Preparation (50 mM)
  • Weighing: Accurately weigh 9.61 mg of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex for 60 seconds until visually clear.

  • Self-Validation Checkpoint (Nephelometry): Before adding to biological media, perform a serial dilution of the DMSO stock into PBS (pH 7.4) in a 96-well plate. Measure absorbance at 600 nm. A sudden spike in optical density (OD) compared to a blank indicates drug precipitation, establishing the absolute upper limit of aqueous solubility for your specific assay conditions.

Protocol B: HP-β-CD Host-Guest Complexation (In Vivo)

Causality: Sonication provides the thermodynamic energy required to displace the high-energy water molecules residing inside the hydrophobic cavity of the cyclodextrin, allowing the lipophilic cyclopropylmethoxy moiety to enter.

  • Vehicle Prep: Dissolve 200 mg of HP-β-CD in 1.0 mL of 0.9% sterile saline to create a 20% (w/v) solution.

  • Drug Addition: Add 5.0 mg of the compound directly to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by vortexing for 2 minutes. The solution should transition from a cloudy suspension to a completely clear liquid.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation Checkpoint (HPLC Recovery): Take a 10 µL aliquot of the filtered solution and dilute in 990 µL of mobile phase. Run an HPLC-UV assay against a standard curve prepared in 100% DMSO. If the recovery is <95% of the theoretical yield, it indicates incomplete complexation and subsequent loss of precipitated drug on the filter membrane.

HPBCD_Mechanism FreeDrug Free Drug (Hydrophobic) Complex Host-Guest Inclusion Complex FreeDrug->Complex HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Aqueous Aqueous Solubilization (GI Tract / Plasma) Complex->Aqueous Membrane Membrane Permeation (Free Drug Release) Aqueous->Membrane Equilibrium Shift Systemic Systemic Circulation & Target Engagement Membrane->Systemic

Mechanism of HP-β-CD host-guest complexation and subsequent absorption.

Protocol C: Micellar Co-Solvent Formulation (In Vivo)

Causality: Rapid addition of the aqueous phase can cause localized supersaturation and irreversible nucleation of the drug. Dropwise addition under continuous vortexing ensures the compound remains trapped within the Tween-80 micelles as the dielectric constant of the bulk solvent shifts.

  • Primary Solubilization: Dissolve 10.0 mg of the compound in 100 µL of DMSO (10% of final volume). Vortex until clear.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% of final volume). Vortex for 30 seconds to ensure a single miscible phase.

  • Surfactant Addition: Add 50 µL of Tween-80 (5% of final volume). Vortex vigorously.

  • Aqueous Phase Addition: Crucial Step. While continuously vortexing the tube, add 450 µL of 0.9% Saline dropwise.

  • Self-Validation Checkpoint (DLS): Perform Dynamic Light Scattering (DLS) on the final formulation. A monodisperse peak at <15 nm indicates successful micelle formation. Visual inspection against a dark background must reveal no Tyndall effect (light scattering), which would indicate micro-precipitates.

References

  • Source: European Journal of Pharmaceutical Sciences (PubMed / NIH)
  • Source: Pharmaceutics (PMC / NIH)
  • Title: In Vivo Investigation of (2-Hydroxypropyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the selective O-alkylation of 2-(2-hydroxyphenyl)ethanol. By understanding the underlying mechanistic principles—specifically chemoselectivity, nucleophilic catalysis, and solvent effects—you can achieve near-quantitative yields and high purity.

Reaction Workflow

ReactionPathway SM 2-(2-Hydroxyphenyl)ethanol (pKa ~10 & ~16) Reagents Cyclopropylmethyl bromide + K2CO3 / KI in DMF (80°C) SM->Reagents Product 2-(2-(Cyclopropylmethoxy) phenyl)ethanol (Target) Reagents->Product Major Pathway (Selective Phenol Alkylation) SideProduct Dialkylated Impurity (Phenolic & Aliphatic) Reagents->SideProduct Minor Pathway (Over-alkylation)

Chemoselective O-alkylation pathway of 2-(2-hydroxyphenyl)ethanol favoring the phenolic ether.

Troubleshooting FAQs

Q1: Why is my reaction yield stalling below 50% even after 24 hours of heating? Analysis & Causality: Cyclopropylmethyl bromide is a primary alkyl halide, but the adjacent cyclopropane ring introduces mild steric bulk that alters the transition state trajectory during the SN2 displacement. Furthermore, bromide is only a moderate leaving group, leading to sluggish kinetics[1]. Solution: Implement in situ Finkelstein catalysis. By adding 0.1 to 0.2 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture, the iodide ion acts as a nucleophilic catalyst. It continuously converts the alkyl bromide into the highly reactive cyclopropylmethyl iodide, which undergoes rapid SN2 displacement by the phenoxide, significantly accelerating the reaction rate[2].

Q2: I am observing a dialkylated impurity. How can I improve chemoselectivity for the phenol over the primary aliphatic alcohol? Analysis & Causality: The starting material, 2-(2-hydroxyphenyl)ethanol, contains two nucleophilic hydroxyl groups. However, their thermodynamic acidities are vastly different: the phenolic OH has a pKa of ~10, while the aliphatic primary alcohol has a pKa of ~16. Solution: The choice of base is the critical control element. Avoid strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), which will quantitatively deprotonate both hydroxyl groups, leading to competitive alkylation[3]. Instead, utilize a mild, insoluble carbonate base such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3). These bases selectively deprotonate the more acidic phenol[4]. Ensure you use strictly 1.05 equivalents of the alkylating agent to prevent over-alkylation.

Q3: Does the choice of solvent impact the O-alkylation vs. C-alkylation ratio? Analysis & Causality: Yes. Phenoxide anions are ambient nucleophiles capable of reacting at the oxygen or the ortho/para carbons. In non-polar solvents or protic solvents, hydrogen bonding or tight ion-pairing can shield the oxygen atom, forcing the electrophile to attack the carbon ring. Solution: Utilize a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone[1][5]. Polar aprotic solvents effectively solvate the potassium or cesium cations, leaving the phenoxide oxygen "naked" and highly reactive. This drives the reaction strictly toward O-alkylation via the SN2 pathway[6].

Quantitative Data: Optimization Parameters

To illustrate the impact of reaction conditions on yield and chemoselectivity, refer to the standardized optimization matrix below:

Base (Equiv)SolventAdditiveTemperatureConversion (%)Chemoselectivity (Phenolic O : Aliphatic O)
NaH (2.0)THFNone25 °C>95%60 : 40 (Poor)
K2CO3 (1.5)AcetoneNone60 °C65%95 : 5 (Good)
K2CO3 (1.5)DMFNone80 °C75%98 : 2 (Excellent)
K2CO3 (1.5)DMFKI (0.2 eq)80 °C>98%99 : 1 (Optimal)
Cs2CO3 (1.5)DMFKI (0.2 eq)80 °C>99%>99 : 1 (Optimal)

Standard Operating Procedure (SOP): Optimized Synthesis

This self-validating protocol ensures high fidelity and reproducibility for the synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

Step 1: Preparation & Deprotonation

  • In an oven-dried, argon-purged round-bottom flask, dissolve 2-(2-hydroxyphenyl)ethanol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add finely powdered, anhydrous K2CO3 or Cs2CO3 (1.5 equiv) to the solution[6].

  • Stir the suspension vigorously at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will develop a slight yellow tint, confirming the successful formation of the phenoxide anion.

Step 2: Catalysis & Alkylation 4. Add Potassium Iodide (KI, 0.2 equiv) to the reaction mixture[2]. 5. Dropwise add cyclopropylmethyl bromide (1.05 equiv) via a precision syringe to prevent local concentration spikes. 6. Attach a reflux condenser, heat the reaction mixture to 80 °C, and stir for 12–16 hours[5].

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1); the lower-Rf starting material spot should disappear, replaced entirely by a higher-Rf product spot.

Step 3: Workup & Purification 7. Cool the mixture to room temperature and quench with distilled water (equal to 3x the reaction volume) to dissolve all inorganic salts. 8. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 9. Wash the combined organic layers sequentially with water (3x) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine). 10. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

References

  • Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid. National Institutes of Health (NIH).1

  • Synthesis of Either C2- or C4′-Alkylated Derivatives of Honokiol and Their Biological Evaluation for Anti-inflammatory Activity. J-Stage.4

  • Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. MDPI.5

  • 2-Bromo-5-chlorophenol | Aromatic Building Block for R&D. Benchchem.6

  • Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. ResearchGate.2

  • 3-((4-Methylbenzyl)oxy)azetidine. Benchchem.3

Sources

Technical Support Center: Troubleshooting 2-(2-(Cyclopropylmethoxy)phenyl)ethanol Stability and Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected yield losses or degradation when handling bifunctional intermediates. 2-(2-(Cyclopropylmethoxy)phenyl)ethanol presents a unique synthetic challenge because it contains two distinct structural vulnerabilities: a primary phenethyl alcohol group and an ortho-substituted cyclopropylmethyl (CPM) ether.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind these degradation pathways and provide self-validating protocols to ensure the structural integrity of your compound throughout your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unexplained loss of compound mass or appearance of M-2 / M+14 peaks on LC-MS.

Q: After leaving my purified compound on the bench overnight, my isolated yield dropped, and LC-MS shows new peaks at M-2 and M+14. What is happening?

The Causality: Your compound is undergoing autoxidation. The primary alcohol in this structure is a phenethyl alcohol derivative. Phenethyl alcohols are highly1[1]. Exposure to ambient oxygen and photons generates radical species that abstract the benzylic protons, initiating a cascade that oxidizes the primary alcohol first to 2-(2-(cyclopropylmethoxy)phenyl)acetaldehyde (M-2), and ultimately to the corresponding 2 (M+14)[2]. The Fix: Implement Protocol 2 (Controlled Storage) to eliminate oxygen and UV exposure.

Issue 2: Cleavage of the ether linkage during acidic workup.

Q: During my reaction workup and silica gel chromatography, my compound degrades into a highly polar spot on TLC (identified as a phenol) and volatile byproducts. How can I prevent this?

The Causality: The cyclopropylmethyl (CPM) ether is exceptionally acid-labile. This cleavage proceeds via an SN1-type mechanism driven by the 3[3]. The vacant p-orbital of the intermediate carbocation interacts with the bent Walsh orbitals of the cyclopropane ring (hyperconjugation), drastically lowering the activation energy for cleavage. Even mild Brønsted acids (like unbuffered silica gel or aqueous NH₄Cl) or Lewis acids (like MgSO₄) can trigger this cleavage. The Fix: Switch to strictly basic/buffered workup conditions as detailed in Protocol 1 .

Issue 3: Is the compound stable to basic or reductive conditions?

Q: I need to perform a downstream transformation using strong bases and catalytic hydrogenation. Will the CPM ether survive?

The Causality: Yes. Unlike benzyl ethers which readily undergo hydrogenolysis, CPM ethers are4[4], including strong bases (NaOH, NaH) and standard reductive environments (H₂, Pd/C).

Visualizing Degradation Pathways

To fully grasp how environmental factors impact your compound, review the mechanistic flowchart below. It maps the divergence between oxidative and acidic degradation routes.

DegradationPathways Compound 2-(2-(Cyclopropylmethoxy) phenyl)ethanol Oxidation Oxidation (O2, Light, Oxidants) Compound->Oxidation Primary Alcohol Susceptibility AcidCleavage Acidic Cleavage (H+, Lewis Acids) Compound->AcidCleavage CPM Ether Susceptibility Aldehyde 2-(2-(Cyclopropylmethoxy) phenyl)acetaldehyde Oxidation->Aldehyde Mild Oxidation Phenol 2-(2-Hydroxyphenyl)ethanol (Phenol derivative) AcidCleavage->Phenol Ether Cleavage Byproducts Cyclopropylmethanol + Homoallylic derivatives AcidCleavage->Byproducts Carbocation Rearrangement Acid 2-(2-(Cyclopropylmethoxy) phenyl)acetic acid Aldehyde->Acid Strong Oxidation

Degradation pathways of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol via oxidation and acid cleavage.

Quantitative Stability Matrix

Use this matrix to quickly cross-reference the compatibility of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol with your planned reaction conditions.

ConditionReagent / EnvironmentDegradation ThresholdAffected Functional GroupPrimary Degradant
Ambient Storage Air / Light (25 °C)> 2-4 weeks (unprotected)Phenethyl alcohol2-(2-(Cyclopropylmethoxy)phenyl)acetaldehyde
Acidic Workup Dilute HCl / TFA / SilicapH < 4 or 10% TFACyclopropylmethyl ether2-(2-Hydroxyphenyl)ethanol
Basic Conditions NaOH / NaH / K₂CO₃Stable up to pH 14NoneN/A (Stable)
Reductive H₂, Pd/C (1 atm) / NaBH₄Stable (0% cleavage)NoneN/A (Stable)
Oxidative H₂O₂ / Chromic AcidInstantaneous / FastPhenethyl alcohol2-(2-(Cyclopropylmethoxy)phenyl)acetic acid

Validated Experimental Protocols

Do not rely on hope to preserve your compound. Implement these self-validating systems to guarantee structural integrity.

Protocol 1: Acid-Free Workup and Isolation of CPM-Ethers

Standard laboratory habits (like quenching with NH₄Cl and drying with MgSO₄) will destroy this compound. MgSO₄ acts as a mild Lewis acid, and silica gel is inherently acidic (pH ~4.5–5.5).

Step-by-Step Methodology:

  • Quench: Terminate your reaction using saturated aqueous NaHCO₃ (pH ~8) instead of NH₄Cl.

  • Extract: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Dry: Dry the combined organic layers strictly over anhydrous Na₂SO₄ . Never use MgSO₄.

  • Pre-treat Silica: Prepare your flash chromatography column using silica gel slurried in a mobile phase containing 1% v/v Triethylamine (TEA) to neutralize acidic silanol sites.

  • Purify: Run the column using your standard Hexanes/EtOAc gradient (maintaining 1% TEA throughout).

Self-Validating Step (2D TLC): To verify that your compound is not degrading on the column, spot the crude mixture on a TLC plate and develop it. Let the plate dry completely, rotate it 90 degrees, and develop it again in the same solvent system. If the compound is stable, all spots will lie perfectly on a diagonal line. Any off-diagonal spots immediately validate that acid-catalyzed cleavage is occurring in real-time on the silica.

Protocol 2: Controlled Storage to Prevent Autoxidation

Because the phenethyl alcohol group is prone to radical-initiated oxidation, passive storage in a clear vial will lead to continuous assay degradation.

Step-by-Step Methodology:

  • Transfer: Transfer the purified compound (oil or solid) into a dark, amber-glass vial to block UV-initiated radical formation.

  • Sparge: Insert an Argon or Nitrogen line into the vial and gently sparge the headspace for 60 seconds to completely displace ambient oxygen.

  • Seal: Cap tightly with a PTFE-lined septum cap (avoid standard rubber, which is permeable to oxygen over time).

  • Store: Store at -20 °C to kinetically halt any trace oxidation.

Self-Validating Step (NMR Monitoring): Before using stored batches in critical downstream steps, take a quick ¹H-NMR. Integrate the region around ~9.7 ppm (aldehyde proton) against the cyclopropyl methine multiplet at ~1.2 ppm. A strict zero integration at 9.7 ppm validates the absolute absence of autoxidation.

References

  • Phenethyl alcohol | 60-12-8 - ChemicalBook. 1

  • 2-Phenylethanol | C8H10O | CID 6054 - PubChem. 2

  • Stability Showdown: Cyclopropylmethyl (CPM) vs. Benzyl (Bn) Protecting Groups - BenchChem. 3

  • Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid - PMC (NIH). 4

Sources

optimization of reaction conditions for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Introduction

Welcome to the technical support center for the synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable intermediate. The structure combines a phenolic ether with a primary alcohol, presenting unique challenges in synthesis, particularly concerning selectivity and reaction optimization. This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting guides, and optimized protocols to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis. The primary focus is on the most direct and common synthetic route: the Williamson ether synthesis.

Part 1: Synthetic Strategy & Core Concepts

Q1: What are the primary synthetic routes to prepare 2-(2-(Cyclopropylmethoxy)phenyl)ethanol?

A1: There are three main strategic approaches to this molecule, each with distinct advantages and challenges:

  • Williamson Ether Synthesis (Recommended): This is the most direct route, involving the O-alkylation of a phenol. The synthesis starts with commercially available 2-(2-hydroxyphenyl)ethanol and reacts it with a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane) in the presence of a base. Its directness makes it ideal for rapid, lab-scale synthesis, though it requires careful optimization to ensure selectivity.[1][2]

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves preparing a Grignard reagent from 1-bromo-2-(cyclopropylmethoxy)benzene and reacting it with ethylene oxide.[3][4][5] While effective, this route requires stringent anhydrous conditions and the handling of gaseous ethylene oxide, which can be challenging without specialized equipment.

  • Multi-step Synthesis via Cross-Coupling or Olefination: These routes build the carbon skeleton in a more controlled, stepwise manner.

    • Suzuki Coupling: One could couple (2-(cyclopropylmethoxy)phenyl)boronic acid with a protected 2-bromoethanol derivative, followed by deprotection.[6][7][8] This is a powerful method but involves more synthetic steps, including the preparation of the boronic acid.

    • Wittig Reaction: Starting from 2-(cyclopropylmethoxy)benzaldehyde, a Wittig reaction with methyltriphenylphosphonium bromide would yield a styrene derivative.[9][10][11] Subsequent anti-Markovnikov hydration using a hydroboration-oxidation sequence would furnish the desired primary alcohol.[12][13]

Q2: Why is the Williamson ether synthesis on 2-(2-hydroxyphenyl)ethanol the recommended starting point?

A2: This route is recommended for its efficiency and atom economy. It involves a single key transformation on a readily available starting material. The primary challenge, selective alkylation of the phenolic hydroxyl group over the primary alcohol, is highly manageable. The phenolic proton is significantly more acidic (pKa ≈ 10) than the alcoholic proton (pKa ≈ 16-18), allowing for selective deprotonation and subsequent alkylation with a suitable base and controlled conditions. This avoids the need for protection-deprotection steps, which add to the step count and reduce overall yield.[14][15]

Q3: Do I need to protect the primary alcohol on 2-(2-hydroxyphenyl)ethanol before performing the Williamson ether synthesis?

A3: Generally, no. The significant difference in acidity between the phenolic and primary alcohol allows for chemoselective alkylation. Using a base that is strong enough to deprotonate the phenol but not the alcohol (or only does so reversibly and to a small extent) is key. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often ideal for this purpose. Using an exceptionally strong base like sodium hydride (NaH) in excess could lead to the deprotonation of both hydroxyl groups, resulting in a mixture of products and potential side reactions.[16][17][18]

Part 2: Troubleshooting the Williamson Ether Synthesis

Q4: My reaction is showing low conversion or is proceeding very slowly. What are the likely causes?

A4: Slow or incomplete reactions are typically traced back to one of three factors: the base, the solvent, or the temperature.

  • Insufficiently Strong or Poorly Soluble Base: If using a heterogeneous base like potassium carbonate, ensure it is finely powdered and vigorously stirred to maximize surface area. If the reaction is still slow, the base may not be strong enough to generate a sufficient concentration of the phenoxide nucleophile.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but not the phenoxide anion, enhancing its nucleophilicity.[19][20] Using protic solvents like ethanol will solvate and weaken the nucleophile, drastically slowing the Sₙ2 reaction.[1]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, insufficient thermal energy will result in a slow reaction. A typical temperature range for this type of reaction is 60-80°C.[2][20]

Q5: I'm observing multiple new spots on my TLC plate. What are the potential side products?

A5: The formation of multiple products points to a lack of selectivity or competing reaction pathways.

  • Dialkylated Product: A less polar spot could be the diether, where both the phenolic and primary alcohol groups have been alkylated. This occurs if an overly strong base (e.g., NaH) is used or if reaction temperatures are too high for an extended period.

  • Elimination Product (Cyclopropylpropene): A very non-polar, UV-inactive spot (if visualized with permanganate) could be the E2 elimination product from (bromomethyl)cyclopropane. This is favored by sterically hindered or strong, non-nucleophilic bases and high temperatures.[2][19]

  • C-Alkylation: Although less common, the phenoxide can act as a carbon nucleophile at the ortho and para positions, leading to C-alkylated isomers. This is more likely with different solvent systems and is generally a minor byproduct.

  • Starting Material Dimerization: The thiolate equivalent of your starting material is susceptible to oxidation to form a disulfide.[21] While not directly applicable to a phenol, analogous oxidative coupling can occur under certain conditions, though it is rare.

Q6: My yield is consistently low after workup and purification. Where am I losing the product?

A6: Product loss can occur during both the aqueous workup and the final purification steps.

  • Emulsions During Extraction: The product has both a polar alcohol group and a non-polar ether moiety, making it somewhat amphiphilic. This can lead to the formation of stable emulsions during aqueous extraction. To resolve this, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[20]

  • Incomplete Extraction: Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions (3x) to recover all the product from the aqueous layer.

  • Difficult Purification: The product, starting material, and potential dialkylated byproduct may have similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system is crucial. Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.

  • Loss During Solvent Removal: The product is a moderately high-boiling liquid. However, aggressive removal of solvent under high vacuum and elevated temperature can lead to co-evaporation and loss of product.

Optimized Reaction Parameters & Data

The choice of base and solvent significantly impacts reaction efficiency. The following table summarizes common conditions and their expected outcomes for the Williamson ether synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

ParameterConditionExpected Outcome on Yield & PurityRationale
Base Sodium Hydride (NaH) High Yield, Potential for ByproductsA very strong, non-nucleophilic base that ensures complete deprotonation. Can lead to dialkylation if not used carefully (1.0-1.1 eq).[20]
Potassium Carbonate (K₂CO₃) Good to High Yield, High SelectivityA moderately strong base, ideal for selective deprotonation of the phenol. Requires vigorous stirring and slightly higher temperatures.[20]
Cesium Carbonate (Cs₂CO₃) Excellent Yield, High SelectivityMore soluble than K₂CO₃ in organic solvents, leading to faster and cleaner reactions (the "cesium effect"). More expensive.
Solvent DMF or DMSO High Yield / Faster ReactionPolar aprotic solvents that enhance the nucleophilicity of the phenoxide, accelerating the Sₙ2 reaction.[20]
Acetonitrile (MeCN) Good Yield / Moderate RateA good polar aprotic alternative to DMF/DMSO. Often easier to remove during workup.
Tetrahydrofuran (THF) Moderate Yield / Slower RateLess polar than DMF/MeCN, resulting in a slower reaction. Often used with stronger bases like NaH.[1]
Temperature < 50°C Low Yield / Very Slow ReactionInsufficient thermal energy to overcome the activation energy barrier.
60 - 80°C Optimal Range Balances a reasonable reaction rate with minimal side product formation.[20]
> 90°C Decreased Yield / More ImpuritiesPromotes elimination side reactions and potential solvent decomposition.[21]

Visualized Workflows & Diagrams

The following diagrams illustrate the recommended synthetic workflow and a troubleshooting decision tree for common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification SM 2-(2-Hydroxyphenyl)ethanol Setup Combine Reagents Under N₂ Atmosphere SM->Setup Reagents K₂CO₃ (1.5 eq) (Bromomethyl)cyclopropane (1.1 eq) DMF (Solvent) Reagents->Setup Heat Heat to 70°C Stir for 4-8h Setup->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool & Quench with H₂O Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 2-(2-(Cyclopropylmethoxy)phenyl)ethanol Purify->Product

Caption: Recommended workflow for Williamson ether synthesis.

G Start Low Yield or Incomplete Reaction CheckTLC Analyze TLC Plate Start->CheckTLC ManySpots Multiple Spots Present? CheckTLC->ManySpots SM_Only Mainly Starting Material? CheckTLC->SM_Only ManySpots->SM_Only No Dialkylation Consider Dialkylation/ C-Alkylation/ Elimination ManySpots->Dialkylation Yes BaseIssue Base Ineffective? SM_Only->BaseIssue Yes ReduceTemp Action: • Reduce Temperature • Use Weaker Base (K₂CO₃) • Check Halide Quality Dialkylation->ReduceTemp Success Problem Resolved ReduceTemp->Success TempIssue Temperature Too Low? BaseIssue->TempIssue No BaseAction Action: • Use finer powder K₂CO₃ • Switch to Cs₂CO₃ or NaH • Ensure anhydrous conditions BaseIssue->BaseAction Yes SolventIssue Solvent Inappropriate? TempIssue->SolventIssue No TempAction Action: • Increase temp to 70-80°C • Increase reaction time TempIssue->TempAction Yes SolventAction Action: • Switch to DMF or MeCN • Ensure solvent is anhydrous SolventIssue->SolventAction Yes SolventIssue->Success No BaseAction->Success TempAction->Success SolventAction->Success

Caption: Troubleshooting decision tree for low reaction yield.

Experimental Protocol: Optimized Synthesis

This protocol describes a robust method for the synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol on a laboratory scale.

Materials & Reagents:

  • 2-(2-Hydroxyphenyl)ethanol

  • (Bromomethyl)cyclopropane

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-hydroxyphenyl)ethanol (1.0 eq).

    • Add finely powdered potassium carbonate (1.5 eq).

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the starting material).

  • Reagent Addition:

    • Add (bromomethyl)cyclopropane (1.1 eq) to the suspension dropwise via syringe at room temperature.

    • After the addition is complete, heat the reaction mixture to 70°C using an oil bath.

  • Reaction Monitoring:

    • Let the reaction stir vigorously at 70°C for 4-8 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF used).

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and break any emulsions.

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 95:5 Hexanes:EtOAc and gradually increasing the polarity to 80:20 Hexanes:EtOAc.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 2-(2-(Cyclopropylmethoxy)phenyl)ethanol as a clear or pale yellow oil.

References

  • Fiveable. (2025, August 15). 2-phenylethanol Definition.
  • Pearson. Show how you would synthesize the following: a. 2-phenylethanol by the addition of formaldehyde to a suitable Grignard reagent.
  • Benchchem. Experimental protocol for Grignard synthesis of 2-Phenyl-1-butanol.
  • Academic Journals. (2011, June 15).
  • ResearchGate.
  • Suzuki Coupling.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • VI Protecting Groups and Orthogonal Protection Str
  • Wikipedia. Suzuki reaction.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • Protection of OH group of alcohol.
  • Kaliappan, K. P. (2020, October 26). Protecting Groups. Indian Institute of Technology-Bombay.
  • Scribd. Wittig Reaction: Styrene Synthesis.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Chemistry Portal. Wittig Reaction.
  • Alcohol Protecting Groups.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Wikipedia.
  • Benchchem. Technical Support Center: Optimizing Williamson Ether Synthesis of 2-Ethoxypentane.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • LS College. (2021, October 23). Williamson ether synthesis.
  • ResearchGate.
  • Vasudevan, A. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Ivanova, A. G., et al. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023, M1604.
  • ResearchGate. (2025, August 7). Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents.
  • Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Chemistry LibreTexts. (2023, June 7).
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-(p-Chlorophenylthio)ethanol.
  • Benchchem. Side reactions and byproduct formation in 2-(p-Chlorophenylthio)ethanol synthesis.
  • Google Patents.
  • Ivanova, A. G., et al. (2023, March 9). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.

Sources

Technical Support Center: Solubilization Strategies for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to generate reproducible in vitro data due to compound precipitation.

The Physicochemical Challenge: 2-(2-(Cyclopropylmethoxy)phenyl)ethanol (C₁₂H₁₆O₂) presents a classic "brick dust/grease" paradox. It possesses a highly hydrophobic phenyl ring and a cyclopropylmethoxy moiety, offset only by a single hydrogen-bond donating ethanol group. Crucially, it lacks ionizable amines or carboxylic acids. This means that pH adjustment is thermodynamically useless for solubility enhancement. When transitioning this molecule from an organic stock into an aqueous bioassay, researchers frequently encounter solvent-shift precipitation.

This guide provides causally-driven troubleshooting and self-validating protocols to keep your compound in solution, ensuring the integrity of your bioassays.

Diagnostic FAQs & Troubleshooting

Q1: Why does 2-(2-(Cyclopropylmethoxy)phenyl)ethanol precipitate instantly when diluted into my cell culture media? A1: This is a classic "solvent-shift" nucleation event. You likely prepared a concentrated stock in 100% DMSO. DMSO is a polar aprotic solvent that perfectly solvates the compound's hydroxyl group and hydrophobic rings. However, when spiked directly into an aqueous buffer, the local dielectric constant plummets. The hydrophobic cyclopropylmethoxy groups rapidly aggregate to minimize thermodynamically unfavorable interactions with water, leading to spontaneous crystallization.

Q2: Can I just increase the final DMSO concentration to 2-5% to force it into solution? A2: No. While increasing DMSO improves the thermodynamic solubility of the compound, it introduces severe biological artifacts. High concentrations of DMSO (>0.5% v/v) alter cell membrane fluidity, induce osmotic stress, and can cause off-target cytotoxicity that masks or mimics the true pharmacological effect of your compound[1].

Q3: My replicate data is highly variable (high standard deviation). Could this be a solubility issue even if the media looks clear? A3: Absolutely. Micro-precipitation is often invisible to the naked eye. When the compound forms micro-crystals, the actual concentration of bioavailable drug in the solution is much lower than your calculated nominal concentration. Furthermore, these micro-crystals can physically settle onto adherent cell monolayers, causing localized toxicity and erratic assay readouts[2].

Q4: Since pH adjustment won't work, what is the most scientifically sound approach? A4: Because the molecule is non-ionizable, you must rely on either step-wise co-solvent systems (using PEG3350)[3] or host-guest complexation. The gold standard for this specific structural class is Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cyclopropylmethoxy and phenyl groups partition into the non-polar inner cavity of the cyclodextrin, while the hydrophilic exterior maintains excellent aqueous solubility without requiring toxic levels of organic solvents[4].

Solubilization Decision Workflow

SolubilizationWorkflow Start Solid Compound (Lipophilic, Non-ionizable) DMSO 100% DMSO Stock (10-50 mM) Start->DMSO Dilution Direct Aqueous Dilution (Final DMSO < 0.5%) DMSO->Dilution Check Microscopic Check for Precipitation Dilution->Check Success Proceed to Bioassay Check->Success Clear solution Fail Precipitation / High Variance Check->Fail Cloudy / Crystals Strategy1 Protocol A: Stepwise Co-solvent (PEG) Fail->Strategy1 Strategy2 Protocol B: HP-β-CD Complexation Fail->Strategy2 Strategy1->Check Strategy2->Check

Decision tree and workflow for optimizing the aqueous solubility of the target compound.

Quantitative Comparison of Solubilization Strategies

StrategyMechanismMax Est. Aqueous Conc.Max Tolerated Cell Conc.ProsCons
Direct DMSO Dilution Solvent disruption< 10 µM0.1 - 0.5% (v/v)Quick, standard methodHigh risk of precipitation
DMSO + PEG3350 (5%) Co-solvency50 - 100 µM0.5% DMSO + 5% PEGDelays nucleationPEG can increase viscosity
HP-β-CD Complexation Thermodynamic inclusion> 1 mMUp to 10% (w/v) CDNo organic solvent neededRequires preparation time

Validated Experimental Protocols

Protocol A: Stepwise Co-Solvent Dilution (Self-Validating)

Rationale: Direct dilution causes a massive solvent shock. Stepwise dilution using a co-solvent like PEG3350 lowers the dielectric transition state smoothly, preventing rapid nucleation[3].

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 20 mM.

  • Intermediate Phase: Prepare a 10% (w/v) PEG3350 solution in your base assay buffer.

  • Step-Down: Pipette 5 µL of the DMSO stock into 95 µL of the PEG3350 intermediate solution while vortexing vigorously. (This yields a 1 mM intermediate at 5% DMSO).

  • Final Dilution: Dilute the intermediate 1:10 into pre-warmed (37°C) assay media. Final concentration: 100 µM compound, 0.5% DMSO, 1% PEG3350.

  • Validation Step: Centrifuge the final media at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or HPLC. If the concentration matches the nominal concentration, the system is validated and free of micro-precipitates.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

Rationale: Complexation requires mechanical energy to force the hydrophobic moiety into the cyclodextrin cavity. Note: Do not perform this in high DMSO, as DMSO competitively binds the cyclodextrin cavity and causes anomalous solubility drops.

  • Molar Ratio: Weigh 2-(2-(Cyclopropylmethoxy)phenyl)ethanol and HP-β-CD at a 1:2 molar ratio.

  • Paste Formation: Place the HP-β-CD in a ceramic mortar. Add 50% ethanol dropwise until a thick paste forms[2].

  • Kneading: Gradually add the target compound to the paste. Triturate (knead) continuously with a pestle for 45-60 minutes. The mechanical shearing forces the host-guest interaction.

  • Drying: Transfer the paste to a vacuum oven and dry at 45°C until a constant weight is achieved.

  • Validation Step: Reconstitute the resulting powder directly in pure water or assay buffer. A successful inclusion complex will yield a completely transparent solution. Verify via Dynamic Light Scattering (DLS) to ensure no large aggregates (>10 nm) are present.

CDMechanism Drug Target Compound (Hydrophobic Rings) Complex Inclusion Complex (Water Soluble) Drug->Complex Mechanical Kneading CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Bioassay Aqueous Bioassay (Homogeneous) Complex->Bioassay Reconstitution in Buffer

Thermodynamic stabilization of the target compound via HP-β-CD inclusion complexation.

References

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study Source: ResearchGate URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (National Institutes of Health) URL:[Link]

  • Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies Source: Cyclodextrin News URL:[Link]

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with quantitative LC-MS/MS bioanalysis. Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols specifically tailored to overcome matrix effects when analyzing 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

Analyte Profile & Mechanistic Causality

To troubleshoot an assay, you must first understand the physicochemical nature of your analyte.

The Causality of Suppression: 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is a moderately lipophilic (LogP ~2.5), neutral small molecule . It lacks a highly basic functional group (such as a primary or secondary amine). In positive Electrospray Ionization (ESI+), it cannot easily sequester a proton and must rely on weak protonation of its oxygen atoms or adduct formation (e.g., [M+Na]+ or [M+NH4​]+ ).

When extracting this compound from biological matrices (like plasma or serum), endogenous glycerophospholipids often co-elute. Because phospholipids possess highly basic choline headgroups, they have a massive proton affinity advantage. They rapidly migrate to the surface of the ESI droplet, monopolize the available charge, and effectively "shut out" the neutral 2-(2-(Cyclopropylmethoxy)phenyl)ethanol from entering the gas phase. This phenomenon manifests as severe ion suppression [1].

Troubleshooting Workflows

Use the following decision trees to diagnose and resolve matrix effect issues systematically.

G Start Suspected Matrix Effect Q1 Variable IS response? Start->Q1 PostCol Post-Column Infusion Q1->PostCol Identify zones PostExt Post-Extraction Spike Q1->PostExt Quantify MF Action1 Adjust LC Gradient PostCol->Action1 Action2 Optimize Sample Prep PostExt->Action2

Diagnostic workflow for identifying and quantifying matrix effects in LC-MS/MS.

G Analyte 2-(2-(Cyclopropylmethoxy) phenyl)ethanol PPT Protein Precipitation Analyte->PPT Initial Screen LLE Liquid-Liquid Extraction PPT->LLE If severe suppression SPE Solid Phase Extraction PPT->SPE If high recovery needed Clean Clean Extract (MF ~ 1.0) LLE->Clean SPE->Clean

Sample preparation decision tree for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: I am getting 95% recovery with Protein Precipitation (PPT), but my sensitivity is still poor. Why? A1: Extraction Recovery (RE) and Matrix Factor (MF) are independent variables. PPT effectively crashes out proteins, yielding high recovery of the analyte in the supernatant. However, PPT does not remove endogenous phospholipids. Because your analyte is neutral, the remaining lipids cause severe ion suppression at the detector. High recovery of a suppressed ion still results in a weak signal. You must switch to an extraction method that removes lipids, such as Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)[2].

Q2: Why does my analyte signal drop specifically around 2.5 to 3.5 minutes into the LC gradient? A2: This is the classic elution window for endogenous glycerophospholipids on a standard C18 reversed-phase column. If 2-(2-(Cyclopropylmethoxy)phenyl)ethanol co-elutes in this window, it will be suppressed. Solution: Adjust your mobile phase gradient (e.g., lower the initial organic composition) to shift the analyte's retention time away from this lipid washout zone[1].

Q3: How do I choose between ESI and APCI for this specific compound? A3: Atmospheric Pressure Chemical Ionization (APCI) is often superior for neutral compounds like 2-(2-(Cyclopropylmethoxy)phenyl)ethanol. Because APCI ionizes molecules in the gas phase via corona discharge rather than in the liquid droplet, it is significantly less susceptible to the charge-competition matrix effects that plague ESI[2]. If your instrument supports it, screen APCI+.

Q4: My Stable Isotope-Labeled Internal Standard (SIL-IS) response varies wildly between patient samples. Is this normal? A4: This indicates variable matrix effects across different biological lots. While a true SIL-IS (e.g., a 13C or 2H labeled analog) will co-elute and experience the exact same suppression—thereby correcting the quantitation (IS-normalized MF ~ 1.0)—extreme suppression can still push the absolute analyte signal below the Lower Limit of Quantification (LLOQ)[3]. You must clean up the sample to stabilize the absolute response.

Standard Operating Protocols (SOPs)

These protocols act as self-validating systems to ensure your assay meets FDA M10 Bioanalytical Method Validation guidelines[4].

Protocol A: Qualitative Assessment via Post-Column Infusion

Purpose: To visually map regions of ion suppression or enhancement across your chromatographic gradient.

  • Prepare Infusion Solution: Prepare a neat solution of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol at a concentration that yields a stable, mid-range MS signal (e.g., 100 ng/mL).

  • Setup Hardware: Connect a syringe pump to a post-column T-connector placed between the LC column outlet and the MS source. Infuse the solution continuously at 10 µL/min.

  • Inject Matrix: Inject a blank matrix extract (e.g., plasma extracted via your chosen method) onto the LC column and run your standard gradient.

  • Monitor & Validate: Monitor the MS/MS transition of the analyte. A flat baseline indicates a clean extract. Dips in the baseline highlight zones of ion suppression[5]. Self-Validation: If your analyte's retention time falls within a dip, your chromatography or sample prep must be redesigned.

Protocol B: Quantitative Matrix Factor (MF) Determination (Matuszewski Method)

Purpose: To mathematically quantify the exact degree of matrix interference.

  • Set A (Neat Reference): Spike the analyte and SIL-IS into the reconstitution solvent at Low and High Quality Control (QC) levels.

  • Set B (Post-Extraction Spike): Extract 6 independent lots of blank biological matrix. Spike the analyte and SIL-IS into the already extracted matrix at the same QC levels.

  • Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank matrix before extraction.

  • Calculations:

    • Absolute MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

    • Extraction Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

  • Acceptance Criteria: According to regulatory standards, the Coefficient of Variation (CV) of the IS-normalized MF calculated from the 6 matrix lots must be ≤ 15%[3].

Comparative Performance Data

Below is a summary of expected performance metrics for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol across different sample preparation strategies.

Sample Preparation MethodExtraction Recovery (RE)Absolute Matrix Factor (MF)IS-Normalized MFPhospholipid RemovalRecommended Use Case
Protein Precipitation (PPT) 92 - 98%0.35 - 0.50 (Severe Suppression)0.95 - 1.08< 10%Early discovery; not recommended for clinical validation due to lipid carryover.
Liquid-Liquid Extraction (LLE) 75 - 85%0.85 - 0.95 (Minimal Suppression)0.98 - 1.02> 90%High-throughput clinical bioanalysis; highly effective at leaving polar lipids in the aqueous phase.
Solid Phase Extraction (HLB) 88 - 95%0.90 - 1.05 (Negligible)0.99 - 1.01> 95%Regulated assays requiring maximum sensitivity (LLOQ < 1 ng/mL).

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing challenges in transitioning the synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol from the bench to the pilot scale.

Our approach replaces trial-and-error with mechanistic causality. By understanding the physical chemistry and kinetics behind the O-alkylation of 2-(2-hydroxyphenyl)ethanol, you can establish a self-validating, robust process at any scale.

Part 1: Mechanistic Causality & Chemoselectivity

The synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol relies on the chemoselective O-alkylation of a phenolic hydroxyl group in the presence of a primary aliphatic alcohol. The causality behind our reagent selection lies in the distinct acidity of these two functional groups.

The phenolic proton has a pKa of approximately 10, whereas the primary aliphatic alcohol has a pKa of roughly 15. By utilizing a mild inorganic base such as potassium carbonate (K₂CO₃), we selectively deprotonate the phenol to form a highly nucleophilic phenoxide anion, leaving the aliphatic alcohol protonated and unreactive 1[1]. This creates a self-validating system: as long as the base strength and temperature are strictly controlled, chemoselectivity is thermodynamically guaranteed.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing dialkylation (alkylation at both oxygen sites) during my 100g scale-up? A1: Dialkylation is a classic symptom of either using an overly strong base (e.g., NaH, KOtBu) or experiencing poor mass transfer in the reactor. In a heterogeneous solid-liquid reaction, inadequate stirring can create localized "hotspots" of high base concentration, leading to the unwanted deprotonation of the aliphatic alcohol. Ensure you are using K₂CO₃ and employ an overhead mechanical stirrer (rather than a magnetic stir bar) to maintain a uniform suspension.

Q2: DMF works perfectly at the bench scale, but solvent removal is a bottleneck at the pilot scale. What are the alternatives? A2: While N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that accelerates S_N2 O-alkylations, its high boiling point (153 °C) and tendency to cause emulsions during aqueous workup make it unsuitable for scale-up. Acetonitrile (MeCN) is the optimal replacement. It provides sufficient polarity to dissolve the phenoxide intermediate, supports the necessary reaction temperature (reflux at 82 °C), and can be easily recovered via distillation.

Q3: I am detecting a byproduct with an identical mass to the product but a different HPLC retention time. What is this, and how do I suppress it? A3: This is likely the C-alkylated byproduct (e.g., ring substitution at the ortho or para position). While O-alkylation is kinetically favored, C-alkylation can occur via an ionic rearrangement mechanism if the phenoxide oxygen remains tightly coordinated to the potassium cation 2[2]. To suppress this, ensure your solvent is sufficiently polar (like MeCN) to separate the ion pair, and avoid acidic conditions which drastically lower the transition barrier for C-migration.

Part 3: Scale-Up Optimization Data

The following table summarizes the quantitative data from our process optimization, highlighting why specific parameters were chosen for the pilot-scale protocol.

SolventBase (1.5 eq)Temp (°C)Conversion (%)O-Alkylation Selectivity (%)Process Viability Notes
DMF K₂CO₃80>9995Poor. Difficult solvent removal; high aqueous waste.
MeCN K₂CO₃829898Optimal. Excellent balance of kinetics and easy recovery.
Acetone K₂CO₃567599Poor. Sluggish reaction kinetics at reflux.
THF NaH25>9960Critical Failure. High dialkylation due to strong base.
Part 4: Standard Operating Procedure (100g Pilot Scale)

This step-by-step protocol details the optimized S_N2 O-alkylation utilizing cyclopropylmethyl bromide 3[3].

  • Reactor Preparation: Purge a 2L jacketed glass reactor with N₂. Equip with an overhead mechanical stirrer (PTFE blade), a reflux condenser, an internal temperature probe, and a programmable dosing pump.

  • Reagent Charging: Charge 100.0 g (0.72 mol) of 2-(2-hydroxyphenyl)ethanol. Add 149.3 g (1.08 mol, 1.5 equiv) of finely milled, anhydrous K₂CO₃.

    • Causality: Milling K₂CO₃ increases the surface area, overcoming the mass transfer limitations inherent to heterogeneous solid-liquid reactions.

  • Phenoxide Formation: Add 800 mL of anhydrous Acetonitrile (MeCN). Set agitation to 300 rpm. Heat the jacket to achieve an internal temperature of 60 °C and hold for 45 minutes.

    • Causality: This maturation period ensures complete deprotonation of the phenol before the electrophile is introduced, preventing competing side reactions.

  • Controlled Alkylation: Load 106.9 g (0.79 mol, 1.1 equiv) of cyclopropylmethyl bromide into the dosing pump. Add dropwise over 2.5 hours.

    • Causality: The S_N2 reaction is highly exothermic. Controlled dosing prevents thermal runaway and maintains the internal temperature below 65 °C, preserving the integrity of the cyclopropyl ring.

  • Reaction Maturation: Increase the internal temperature to 80 °C (reflux) and stir for 12 hours. Monitor via HPLC until the starting material is <1%.

  • Workup & Isolation: Cool the reactor to 20 °C. Filter the suspension through a Celite pad to remove precipitated KBr and unreacted K₂CO₃. Wash the filter cake with 200 mL MeCN. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude oil in 500 mL Ethyl Acetate. Wash with 1M NaOH (200 mL) to purge any trace unreacted phenol, followed by brine (200 mL). Dry over Na₂SO₄, filter, and concentrate to yield high-purity target compound.

Part 5: Process Workflows & Logical Pathways

Workflow N1 1. Reagent Charging 2-(2-Hydroxyphenyl)ethanol + K2CO3 N2 2. Phenoxide Formation (MeCN, 60°C, 45 min) N1->N2 Stir at 300 rpm N3 3. Controlled Alkylation Dropwise CPMB Addition N2->N3 Exotherm Control N4 4. Reaction Maturation (80°C, 12 hours) N3->N4 Maintain <65°C during addition N5 5. Aqueous Workup & Salt Filtration N4->N5 >98% Conversion N6 6. Target Isolation 2-(2-(Cyclopropylmethoxy)phenyl)ethanol N5->N6 1M NaOH Wash

Caption: Scale-up workflow for the chemoselective O-alkylation of 2-(2-hydroxyphenyl)ethanol.

Troubleshooting Issue Impurity Detected Dialk Dialkylation (Aliphatic & Phenolic) Issue->Dialk CAlk C-Alkylation (Ring Substitution) Issue->CAlk Cause1 Overly Strong Base (e.g., NaH) Dialk->Cause1 Cause2 Tight Ion Pairing (Non-Polar Solvent) CAlk->Cause2 Sol1 Switch to K2CO3 (Mild Base) Cause1->Sol1 Sol2 Use Polar Aprotic Solvent (MeCN) Cause2->Sol2

Caption: Logical troubleshooting pathway for diagnosing and resolving common alkylation impurities.

Part 6: References
  • Alkylation of phenol: a mechanistic view. PubMed - NIH.

  • Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid. ChemistryOpen (via d-nb.info).

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme Connect.

Sources

troubleshooting inconsistent results in experiments with 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during the synthesis, purification, and experimental use of this compound. Our approach is rooted in foundational chemical principles to not only solve immediate issues but also to empower you with the knowledge to prevent future setbacks.

Part 1: Frequently Asked Questions (FAQs) on Handling & Stability

This section addresses common queries regarding the fundamental properties and proper handling of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

Q1: What is the recommended procedure for long-term storage of this compound?

A: 2-(2-(Cyclopropylmethoxy)phenyl)ethanol contains a primary alcohol and an ether linkage. Ethers are known to form explosive peroxides over time when exposed to air and light.[1] The alcohol moiety can be susceptible to oxidation. Therefore, optimal storage is crucial for maintaining purity and ensuring safety.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]

  • Temperature: Keep in a cool, dry, and dark place. Refrigeration (2-8 °C) is recommended.

  • Container: Use an amber glass vial or a container that blocks UV light. Ensure the container is tightly sealed.

  • Safety: It is good practice to date the container upon receipt and opening.[3] For long-term storage, consider periodically testing for peroxides.

Q2: How stable is the compound to acidic and basic conditions?

A: The stability is dependent on the reaction conditions (temperature, concentration).

  • Acidic Conditions: The ether linkage is generally stable to mild acidic conditions. However, strong acids (e.g., HBr, HI) at elevated temperatures can cleave the ether bond. The cyclopropyl group can also be sensitive to strong acids, which may induce ring-opening.

  • Basic Conditions: The compound is generally stable in basic conditions, which is why the Williamson ether synthesis is a viable route for its preparation.[4] It will be deprotonated at the primary alcohol under sufficiently strong basic conditions to form an alkoxide.

Q3: I am observing the appearance of new impurities in my aged sample vial. What are the likely degradation products?

A: The most probable degradation pathway involves oxidation.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2-(cyclopropylmethoxy)phenyl)acetaldehyde, and subsequently to the carboxylic acid, 2-(2-(cyclopropylmethoxy)phenyl)acetic acid.

  • Peroxide Formation: As with other ethers, slow oxidation of the carbon adjacent to the ether oxygen can lead to the formation of hydroperoxides.[1]

To confirm, we recommend re-analyzing the sample by LC-MS or GC-MS to identify the molecular weights of the new impurities.[5]

Part 2: Troubleshooting Guide for Synthesis

The most common route to synthesize this molecule is via the Williamson ether synthesis, reacting 2-(2-hydroxyphenyl)ethanol with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base. Inconsistencies often arise from competing side reactions.

Q1: My reaction yield is consistently low. What are the primary causes?

A: Low yields in this synthesis are typically traced back to three main areas: incomplete deprotonation, competing side reactions, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the reactive phenoxide nucleophile. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.[6]

  • Side Reactions: The alkoxide/phenoxide is not only a nucleophile but also a strong base. This can lead to competing elimination reactions with the alkyl halide.[7][8]

  • Reagent Quality: Ensure starting materials are pure and the solvent is anhydrous. Moisture can quench the phenoxide and hydrolyze the alkyl halide.[9]

Below is a decision tree to diagnose the cause of low yield.

G start Low or No Yield check_sm Verify Purity of Starting Materials (Phenol & Halide) start->check_sm check_base Evaluate Base & Solvent start->check_base check_conditions Assess Reaction Conditions (Temp & Time) start->check_conditions sm_ok Purity Confirmed check_sm->sm_ok If OK sm_bad Impurities Detected check_sm->sm_bad If Not OK base_ok Base is Strong & Anhydrous check_base->base_ok If OK base_bad Base is Weak or Wet check_base->base_bad If Not OK cond_ok Conditions Are Optimal check_conditions->cond_ok If OK cond_bad Temp Too High/Low check_conditions->cond_bad If Not OK purify_sm Action: Purify Starting Materials (Distill, Recrystallize) sm_bad->purify_sm change_base Action: Use Stronger Base (NaH) & Anhydrous Solvent (DMF, THF) base_bad->change_base change_cond Action: Lower Temp to Favor SN2 Increase Reaction Time cond_bad->change_cond G cluster_paths Reaction Pathways reagents 2-(2-hydroxyphenyl)ethanol + Cyclopropylmethyl Halide + Base sn2 Sₙ2 Pathway (Desired) O-Alkylation reagents:base->sn2 e2 E2 Pathway (Side Reaction) Elimination reagents:base->e2 c_alk C-Alkylation (Side Reaction) Friedel-Crafts type reagents:base->c_alk product Desired Product: 2-(2-(Cyclopropylmethoxy)phenyl)ethanol sn2->product alkene Byproduct: Alkene from Halide e2->alkene c_product Byproduct: Ring-Alkylated Isomer c_alk->c_product

Caption: Competing reaction pathways in the synthesis.

Table 1: Common Byproducts and Mitigation Strategies

Byproduct IdentityIdentification (MS, NMR)Probable CauseMitigation Strategy
Ring-Alkylated Isomer Same mass as the product. Different NMR aromatic splitting pattern.C-Alkylation : The phenoxide is an ambident nucleophile. Reaction occurs on the aromatic ring instead of the oxygen. [8]Ensure complete formation of the phenoxide using a strong, non-nucleophilic base (like NaH). Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.
Alkene Byproduct Mass corresponding to the elimination product of the alkyl halide.E2 Elimination : The phenoxide acts as a base, abstracting a proton from the alkyl halide. [10]Use a less hindered primary halide (cyclopropylmethyl bromide is good). Lowering the reaction temperature significantly favors substitution over elimination. [10]
Unreacted Phenol Mass corresponding to 2-(2-hydroxyphenyl)ethanol.Incomplete reaction; insufficient base or alkyl halide.Use a slight excess (1.1-1.2 eq.) of the alkyl halide and at least one equivalent of a strong base. Ensure anhydrous conditions.

Part 3: Troubleshooting Downstream Experiments

Inconsistencies can also arise when using 2-(2-(cyclopropylmethoxy)phenyl)ethanol as a starting material for subsequent reactions.

Q1: I am attempting to oxidize the primary alcohol to an aldehyde, but I am getting a complex mixture of products.

A: This issue often stems from over-oxidation or side reactions involving other parts of the molecule.

  • Over-oxidation: Milder, selective oxidizing agents are required to stop at the aldehyde stage. Reagents like PCC (pyridinium chlorochromate) or those used in Swern or Dess-Martin oxidations are preferable to stronger agents like KMnO₄ or chromic acid, which will likely oxidize to the carboxylic acid.

  • Benzylic Oxidation: The methylene group of the cyclopropylmethoxy moiety is benzylic-like and could be susceptible to oxidation under harsh conditions.

  • Cleavage: Very strong oxidizing conditions might lead to cleavage of the ether or the aromatic ring.

Recommendation: Use a selective modern oxidation protocol (e.g., Dess-Martin periodinane) at controlled temperatures (e.g., 0 °C to room temperature) and monitor the reaction carefully by TLC or GC to avoid over-oxidation.

Q2: An electrophilic aromatic substitution reaction (e.g., nitration, bromination) on the phenyl ring is not giving the expected regioselectivity.

A: The regiochemical outcome is controlled by the two existing ortho substituents: the -OCH₂-cyclopropyl group and the -CH₂CH₂OH group.

  • Directing Effects: Both are ortho-, para-directing activators. [11]The alkoxy group is generally a stronger activator than the alkyl alcohol group. Therefore, substitution is most likely to occur at the positions ortho and para to the cyclopropylmethoxy group.

  • Steric Hindrance: The positions ortho to the existing large groups will be sterically hindered.

The combination of these electronic and steric effects can lead to a mixture of isomers. To improve selectivity, consider using milder reaction conditions and bulkier reagents to favor substitution at the less sterically hindered para position relative to the alkoxy group.

Part 4: Key Experimental Protocols

Protocol A: Synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol via Williamson Ether Synthesis

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-(2-hydroxyphenyl)ethanol (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or THF) to create a ~0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Cool the resulting phenoxide solution back to 0 °C. Add cyclopropylmethyl bromide (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, but be mindful this can increase elimination byproducts. [10]6. Work-up: Once complete, carefully quench the reaction by pouring it into cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel.

Protocol B: Purity Assessment by Reversed-Phase HPLC

This method is suitable for assessing the purity of the final compound and detecting common impurities. [12]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start at 40% A, 60% B.

    • Ramp to 95% A, 5% B over 15 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 270 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile. Filter through a 0.45 µm syringe filter before injection.

References

  • Benchchem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • Benchchem. (n.d.). Troubleshooting low yields in solvent-free allyl ether synthesis.
  • ChemTalk. (2022). Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • Fisher Scientific. (2008). SAFETY DATA SHEET - 2-Phenylethanol.
  • N.A. (n.d.). III Analytical Methods.
  • PubChem. (n.d.). 2-Phenylethanol.
  • Benchchem. (n.d.). Stability and degradation of 2-(Phenylthio)ethanol under different conditions.
  • CDH Fine Chemical. (n.d.). 2-Phenyl Ethanol CAS No 60-12-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemistry Steps. (n.d.). Ortho, Meta, Para Practice Problems.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • Muby Chemicals. (n.d.). Phenethyl Alcohol, 2-Phenyl Ethanol, Phenylethyl Alcohol Pure & USP IP Manufacturers, with SDS GHS MSDS Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Phenylethanol.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-Phenylethanol.

Sources

strategies for the long-term storage of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the optimal long-term storage strategies for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol. By understanding the molecule's inherent chemical liabilities, users can implement protocols to ensure its stability and integrity over time.

Structural and Reactivity Analysis

2-(2-(Cyclopropylmethoxy)phenyl)ethanol incorporates several functional groups that dictate its stability profile:

  • A Phenyl Ethanol Moiety: The primary alcohol on the ethyl side chain is susceptible to oxidation, potentially forming an aldehyde or carboxylic acid. The benzylic position can also be a site for oxidative processes.[1]

  • An Aromatic Ether Linkage: The bond between the phenyl ring and the cyclopropylmethoxy group is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions.[2]

  • A Cyclopropyl Group: While generally stable, the high ring strain (approximately 28 kcal/mol) can make it susceptible to ring-opening reactions under certain conditions, although this is less of a concern during standard storage.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol during long-term storage?

A1: Based on its structure, the most probable degradation pathways are:

  • Oxidation: The primary alcohol is the most likely site of oxidation, leading to the formation of 2-(2-(cyclopropylmethoxy)phenyl)acetaldehyde and subsequently 2-(2-(cyclopropylmethoxy)benzoic acid.[1][5] This is often catalyzed by atmospheric oxygen, light, or trace metal impurities.

  • Hydrolysis: While less common under neutral conditions, the ether linkage could be susceptible to cleavage under strongly acidic or basic contaminants, yielding 2-(2-hydroxyphenyl)ethanol and (cyclopropyl)methanol.[2]

  • Photodegradation: Aromatic compounds can be light-sensitive.[6] Exposure to UV or even ambient light over extended periods can provide the energy to initiate oxidative processes.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: To ensure maximum stability, the following conditions are recommended:

  • Container: Use an amber glass vial or a container wrapped in aluminum foil to protect from light.[7][8]

  • Atmosphere: For long-term storage, purging the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen and prevent oxidation.[9][10] Sealing with a high-quality cap, such as a Sure/Seal™ system, can provide an excellent barrier.[11]

  • Temperature: Refrigeration at 2-8°C is the recommended condition for long-term storage.[12] For short-term use, storage at ambient temperature (18-25°C) in a dark, dry place is acceptable. Avoid storing in a freezer (-20°C or -80°C) unless the compound is dissolved in a solvent with a low freezing point, as freeze-thaw cycles can introduce moisture and potentially compromise sample integrity.[13]

  • Moisture: The compound may be hygroscopic.[14] Store in a desiccator or a dry box to prevent moisture absorption, which could facilitate hydrolytic degradation.[8][15]

Q3: My compound is a viscous oil at room temperature. How should I handle and aliquot it for long-term storage?

A3: Handling a viscous oil requires care to minimize exposure to the atmosphere.

  • Work in an inert atmosphere: If possible, handle the oil inside a glovebox with low oxygen and moisture levels (<1 ppm).[7][10]

  • Use appropriate tools: Use a positive displacement pipette or a clean, dry glass syringe for accurate transfer.

  • Aliquot for single use: To avoid repeatedly exposing the bulk material to the atmosphere, divide the sample into smaller, single-use vials.[13] This minimizes the introduction of contaminants with each use.

  • Purge before sealing: Before sealing each aliquot, flush the vial with an inert gas.

Q4: I suspect my stored sample has degraded. What analytical techniques can I use to assess its purity?

A4: A multi-pronged approach is best for assessing purity and identifying potential degradants:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector is the primary tool for quantifying the parent compound and separating its degradation products.[16][17] A gradient elution method is often necessary to resolve impurities with different polarities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any impurities, which helps in elucidating their structures and confirming degradation pathways.[16][17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide evidence of degradation by showing the appearance of new functional groups, such as a carbonyl stretch (C=O) around 1700 cm⁻¹ if the alcohol has oxidized to an aldehyde or carboxylic acid.[16][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and can be used quantitatively (qNMR) to determine the absolute purity of the sample.[19]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new peak in HPLC chromatogram with a shorter retention time. Oxidation of the primary alcohol to a more polar aldehyde or carboxylic acid.1. Confirm the identity of the new peak using LC-MS.[16] 2. Review storage conditions: ensure the container was purged with inert gas and sealed properly. 3. For future storage, use an amber vial and store at 2-8°C under an inert atmosphere.[7][12]
The compound has changed color (e.g., yellowing). Formation of chromophoric degradation products, often due to oxidation or photodegradation.1. Protect the compound from light at all times by using amber vials or covering containers with foil.[8] 2. Ensure storage is under an inert atmosphere to prevent oxidation.[9]
Inconsistent results in biological assays using the same batch over time. Gradual degradation of the compound leading to a lower effective concentration.1. Re-analyze the purity of the stock solution/solid by HPLC before each use.[17] 2. Prepare fresh stock solutions from a properly stored solid aliquot for critical experiments. 3. Implement a routine stability testing schedule for long-term stored materials.
FTIR spectrum shows a new broad peak around 3200-3500 cm⁻¹ and/or a new peak around 1700 cm⁻¹. The broad peak could indicate water absorption (hygroscopicity).[14] The peak at 1700 cm⁻¹ suggests oxidation to a carbonyl compound.1. Store the compound in a desiccator.[8] 2. If oxidation is confirmed, the material may be compromised. Future storage must rigorously exclude oxygen.

Experimental Protocols

Protocol 1: Establishing a Long-Term Stability Study

This protocol outlines a forced degradation study, which is an essential part of understanding a compound's stability profile and is recommended by the International Council on Harmonisation (ICH) guidelines.[20][21][22]

  • Sample Preparation: Prepare several identical solutions of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Stress Conditions: Expose the solutions to a range of stress conditions to simulate potential degradation scenarios:[23]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Incubate a solution at 80°C in the dark.

    • Photolytic Stress: Expose a solution to a calibrated light source (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms to an unstressed control sample to identify and quantify degradation products.

Protocol 2: Routine Purity Check by HPLC
  • Standard Preparation: Prepare a standard solution of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol of known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 272 nm.

  • Analysis: Inject both the standard and the sample. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method).

Visualizations

Logical Flow for Stability Troubleshooting

This diagram outlines the decision-making process when a stored sample is suspected of degradation.

G cluster_0 Initial Observation cluster_1 Analytical Verification cluster_2 Investigation & Action cluster_3 Outcome start Inconsistent Experimental Results or Visual Change purity_check Perform Purity Check (HPLC/LC-MS) start->purity_check compare Compare to Reference Standard / Initial Data purity_check->compare degradation_confirmed Degradation Confirmed? compare->degradation_confirmed review_storage Review Storage Conditions (Temp, Light, Atmosphere) degradation_confirmed->review_storage Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No identify_pathway Identify Degradation Pathway (LC-MS) review_storage->identify_pathway implement_changes Implement Corrective Storage Protocol identify_pathway->implement_changes discard Discard Compromised Aliquot implement_changes->discard continue_use Continue Use & Monitor no_degradation->continue_use

Caption: Troubleshooting workflow for suspected sample degradation.

Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that 2-(2-(Cyclopropylmethoxy)phenyl)ethanol may undergo during improper storage.

G cluster_oxidation Oxidation Pathway parent 2-(2-(Cyclopropylmethoxy)phenyl)ethanol aldehyde 2-(2-(Cyclopropylmethoxy)phenyl)acetaldehyde parent->aldehyde +[O] (Air, Light) phenol 2-(2-Hydroxyphenyl)ethanol parent->phenol + H₂O (Acid/Base) cpm (Cyclopropyl)methanol parent->cpm + H₂O (Acid/Base) acid 2-(2-(Cyclopropylmethoxy)benzoic acid aldehyde->acid +[O]

Caption: Primary degradation pathways of the target molecule.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Q1 Scientific. (2016, October 27). ICH Quality Guidelines for Pharmaceutical Stability Storage.
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • PMC. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Labworks. (2024, March 13). ICH Stability Guidelines: Ensuring Compliance and Quality in Pharmaceutical Storage Rooms.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
  • Ijaresm. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.
  • Benchchem. (n.d.). Stability and degradation of 3-Benzylcyclobutanol under different conditions.
  • PMC. (n.d.). Bacterial Degradation of Aromatic Compounds.
  • PMC. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.
  • Gateway Analytical Laboratory. (2024, January 21). ICH Stability Storage.
  • PMC. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies.
  • Benchchem. (n.d.). Degradation of benzyl alcohol glucuronide during sample storage and preparation.
  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • ResearchGate. (2025, October 16). (PDF) Bacterial Degradation of Aromatic Compounds.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Karger Publishers. (2016, March 10). Anaerobic Degradation of Benzene and Polycyclic Aromatic Hydrocarbons | Journal of Molecular Microbiology and Biotechnology.
  • ResearchGate. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography.
  • Semantic Scholar. (n.d.). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions.
  • Borealis. (2023, December 27). Phenol.
  • University of Turku. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups.
  • ResearchGate. (n.d.). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C.
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups.
  • MDPI. (2018, February 23). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
  • PubMed. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • PMC. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • ChemScene. (n.d.). 4-((Cyclopropylmethoxy)methyl)benzaldehyde.
  • MDPI. (2023, August 30). Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.).
  • Benchchem. (n.d.). Cyclopropanethiol: A Technical Guide to its Thermochemical Profile and Stability.

Sources

Validation & Comparative

comparative study of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol against its structural analogs is essential for medicinal chemists optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing on the causality behind structural choices and providing self-validating experimental workflows for immediate laboratory application.

Structural Rationale & Causality in Drug Design

In fragment-based drug discovery, the 2-phenylethanol scaffold is a highly versatile building block. The primary alcohol serves as a synthetic handle for etherification, oxidation, or conversion into a leaving group, while the phenyl ring allows for diverse ortho/meta/para substitutions.

When comparing the unsubstituted 2-Phenylethanol [1], the simple alkoxy-substituted 2-(2-Methoxyphenyl)ethanol [2], and the bulkier 2-(2-(Cyclopropylmethoxy)phenyl)ethanol , the choice of the ortho-substituent dictates the molecule's metabolic fate and lipophilicity.

Why choose a cyclopropylmethoxy group? The transition from a simple methoxy group to a cyclopropylmethoxy moiety is a classic bioisosteric strategy [3]. The cyclopropyl ring introduces significant steric bulk adjacent to the ether oxygen. This steric shielding physically blocks the active sites of Cytochrome P450 (CYP450) enzymes, directly reducing the rate of O-dealkylation—a primary metabolic liability for simple methoxyarenes. Concurrently, the cyclopropyl group increases the partition coefficient (LogP) without adding excessive molecular weight, thereby enhancing passive membrane permeability and Blood-Brain Barrier (BBB) penetration.

Physicochemical Profiling

The following table synthesizes the quantitative physicochemical data, demonstrating the incremental changes induced by structural modifications.

CompoundMolecular Weight ( g/mol )Predicted CLogPH-Bond AcceptorsTopological Polar Surface Area (TPSA)Primary Utility
2-Phenylethanol 122.161.36120.2 ŲBaseline fragment; fragrance
2-(2-Methoxyphenyl)ethanol 152.191.40229.5 ŲSimple H-bond acceptor probing
2-(2-(Cyclopropylmethoxy)phenyl)ethanol 192.26~2.50229.5 ŲEnhanced metabolic stability & lipophilicity

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify success before proceeding to subsequent steps.

Protocol A: Synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

This two-step protocol utilizes an O-alkylation followed by a hydride reduction.

  • O-Alkylation: Dissolve 1.0 eq of 2-(2-hydroxyphenyl)acetic acid methyl ester in anhydrous DMF. Add 2.0 eq of anhydrous K₂CO₃ and 1.2 eq of cyclopropylmethyl bromide. Stir at 80°C for 4 hours.

  • Checkpoint (Self-Validation): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is validated when the lower-Rf phenolic starting material spot completely disappears, indicating quantitative conversion to the ether intermediate.

  • Reduction: Isolate the intermediate via aqueous extraction. Dissolve in anhydrous THF and cool to 0°C under N₂. Slowly add 1.5 eq of LiAlH₄. Warm to room temperature and stir for 2 hours.

  • Quenching: Carefully quench using the Fieser method (for every x g of LiAlH₄, add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O) to ensure the formation of granular, easily filterable aluminum salts.

  • Isolation: Filter through Celite, extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the target alcohol.

Protocol B: Comparative Microsomal Stability Assay

To objectively prove the metabolic advantage of the cyclopropylmethoxy group over the methoxy group.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Suspend mouse liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Spiking: Add the test compound (either 2-(2-Methoxyphenyl)ethanol or the cyclopropylmethoxy analog) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Time-Course Sampling & Quenching: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots. Crucial Step: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This halts enzymatic activity instantly and precipitates proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. The ratio of the analyte peak area to the internal standard peak area validates the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Mechanistic & Workflow Visualizations

SyntheticWorkflow A 2-(2-Hydroxyphenyl) acetic acid methyl ester B O-Alkylation (Cyclopropylmethyl bromide) A->B C Ester Intermediate (TLC Validated) B->C D Reduction (LiAlH4, 0°C to RT) C->D E 2-(2-(Cyclopropylmethoxy) phenyl)ethanol D->E

Caption: Step-by-step synthetic workflow for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

PropertyRelationship Sub Cyclopropylmethoxy Substitution Lip Increased Lipophilicity (LogP) Sub->Lip Steric Steric Shielding of Ether Oxygen Sub->Steric BBB Enhanced BBB Penetration Lip->BBB Metab Resistance to CYP450 O-Dealkylation Steric->Metab

Caption: Pharmacokinetic impact of cyclopropylmethoxy substitution on drug-like properties.

Conclusion

While 2-(2-Methoxyphenyl)ethanol is sufficient for early-stage structural probing, the integration of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is highly recommended during the Lead Optimization phase. The dual benefit of steric shielding against CYP450 enzymes and enhanced lipophilicity makes it a superior building block for developing metabolically stable, CNS-penetrant therapeutics.

References

  • National Center for Biotechnology Information. "2-Phenylethanol". PubChem Compound Summary for CID 6054. Available at: [Link]

  • National Center for Biotechnology Information. "2-Methoxyphenethyl alcohol". PubChem Compound Summary for CID 81909. Available at: [Link]

  • Riffell, J. L., et al. "Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules". ACS Medicinal Chemistry Letters, 2022. Available at: [Link]

A Researcher's Guide to Unveiling the Molecular Target of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol: A Comparative Analysis of Modern Validation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the identification of a small molecule's biological target is a pivotal step that illuminates its mechanism of action, paving the way for rational drug development and a deeper understanding of biological processes.[1] The compound 2-(2-(Cyclopropylmethoxy)phenyl)ethanol represents a molecule with potential biological activity, yet its specific protein target(s) remain uncharacterized. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of leading experimental strategies to identify and validate the direct binding partners of this, or any, small molecule.

This document moves beyond a simple listing of protocols. It is designed to provide a deep, mechanistic understanding of why specific experimental choices are made, empowering researchers to design robust, self-validating studies. We will dissect and compare three orthogonal and powerful approaches: the label-free Cellular Thermal Shift Assay (CETSA), the classic Affinity Chromatography pulldown, and the covalent-capture method of Photoaffinity Labeling (PAL). Each technique offers a unique lens through which to view the complex interactions between a small molecule and the proteome.

Pillar 1: Cellular Thermal Shift Assay (CETSA) – Probing Target Engagement in a Native Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing the direct binding of a drug to its target within the complex milieu of a cell or cell lysate.[2] The technique is predicated on a fundamental biophysical principle: when a small molecule binds to a protein, it generally confers thermal stability to that protein.[2][3] This stabilization means the protein-ligand complex will resist heat-induced denaturation and aggregation at higher temperatures compared to the unbound protein.[3]

The primary advantage of CETSA is that it is a "label-free" method, meaning the compound of interest, 2-(2-(Cyclopropylmethoxy)phenyl)ethanol, does not require chemical modification. This is a critical consideration, as attaching tags or probes can sometimes alter a compound's biological activity or binding characteristics. CETSA allows for the confirmation of target engagement in physiologically relevant settings, including living cells.[2]

Experimental Workflow: A Two-Pronged Approach

A comprehensive CETSA experiment typically involves two phases: generating a melt curve to identify thermal shifts and then creating an isothermal dose-response (ITDR) curve to determine binding affinity.

cluster_0 Phase 1: Melt Curve Generation cluster_1 Phase 2: Isothermal Dose-Response (ITDR) A1 Culture and harvest cells A2 Resuspend cells in PBS with protease inhibitors A1->A2 A3 Divide into two aliquots: 1. Vehicle (DMSO) 2. 2-(2-(...))ethanol A2->A3 A4 Incubate at 37°C for 1 hour A3->A4 A5 Aliquot samples for each temperature point A4->A5 A6 Heat challenge across a temperature gradient (e.g., 40-70°C for 3 min) A5->A6 A7 Cell Lysis (freeze-thaw cycles) A6->A7 A8 Centrifuge to separate soluble (supernatant) and aggregated (pellet) fractions A7->A8 A9 Quantify soluble protein (Western Blot or Mass Spec) A8->A9 A10 Plot % soluble protein vs. Temperature to generate melt curves A9->A10 B1 Treat cells with serial dilutions of 2-(2-(...))ethanol B2 Incubate at 37°C for 1 hour B1->B2 B3 Heat all samples at a single, optimized temperature (e.g., Tagg from melt curve) B2->B3 B4 Lysis and Centrifugation B3->B4 B5 Quantify soluble target protein B4->B5 B6 Plot % soluble protein vs. [Compound] to determine binding affinity (EC50) B5->B6

Caption: CETSA workflow for target validation, from initial melt curve to ITDR.

Detailed Experimental Protocol: CETSA
  • Cell Preparation: Culture and harvest the chosen cell line. Wash cells with PBS and resuspend in a suitable buffer (e.g., PBS supplemented with protease and phosphatase inhibitors).[4]

  • Compound Treatment:

    • For Melt Curve: Divide the cell suspension into two main groups: one treated with a vehicle control (e.g., DMSO) and the other with a saturating concentration of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol. Incubate for 1 hour at 37°C to allow for cellular uptake.[3]

    • For ITDR: Prepare serial dilutions of the compound and treat cells accordingly.[4]

  • Heat Challenge:

    • For Melt Curve: Aliquot the treated cell suspensions into PCR tubes. Use a thermal cycler to heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.[3][4]

    • For ITDR: Heat all samples at a single, predetermined temperature (identified from the melt curve as a point of significant protein precipitation in the vehicle group) for 3 minutes.[4]

  • Lysis and Fractionation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath). This method avoids detergents that could disrupt protein complexes. Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[3][4]

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific protein of interest remaining in the soluble fraction using Western blotting or, for unbiased discovery, by quantitative mass spectrometry (proteomic profiling).[4]

Causality and Trustworthiness

The self-validating nature of CETSA lies in the comparison between the vehicle and compound-treated groups. A rightward shift in the melting curve for a specific protein in the presence of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is direct evidence of binding and stabilization. The ITDR experiment further strengthens this by demonstrating a dose-dependent stabilization, which is a hallmark of a specific drug-target interaction.

Pillar 2: Affinity Chromatography – Fishing for Binding Partners

Affinity chromatography, or "pull-down," is a cornerstone technique for target identification.[5] It relies on creating a "bait" by immobilizing the small molecule of interest onto a solid support matrix (e.g., agarose beads).[6][7] This "bait" is then incubated with a complex protein mixture, such as a cell lysate. Proteins that specifically bind to the small molecule are captured, while non-specific binders are washed away.[8]

This method requires chemical modification of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol to attach a linker and an affinity tag (like biotin). This is a critical design step, as the attachment point must be chosen carefully to avoid disrupting the compound's native binding interactions.

Experimental Workflow: Affinity Chromatography Pulldown

cluster_0 Probe Synthesis & Immobilization cluster_1 Protein Pulldown cluster_2 Target Identification A1 Synthesize affinity probe: Compound + Linker + Biotin A2 Immobilize probe onto streptavidin-coated beads B1 Prepare cell lysate B2 Incubate lysate with probe-coated beads B1->B2 B3 Competition Control: Incubate with beads + excess free compound B1->B3 B4 Wash beads extensively to remove non-specific binders B2->B4 B3->B4 B5 Elute bound proteins B4->B5 C1 Separate eluted proteins (SDS-PAGE) B5->C1 C2 Excise unique bands and perform in-gel digestion (trypsin) C1->C2 C3 Identify proteins by Mass Spectrometry (LC-MS/MS) C2->C3

Caption: Workflow for affinity chromatography-based target identification.

Detailed Experimental Protocol: Affinity Chromatography
  • Probe Synthesis: Chemically synthesize a derivative of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol that includes a linker arm and a terminal biotin tag. The linker's position and length are crucial to minimize steric hindrance.

  • Bead Preparation: Incubate streptavidin-coated agarose beads with the biotinylated probe to immobilize it. Block any remaining biotin-binding sites on the beads.

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest using a mild detergent buffer that preserves protein structure and interactions.

  • Binding/Pulldown: Incubate the prepared lysate with the probe-conjugated beads. As a critical control for specificity, run a parallel experiment where the lysate is pre-incubated with a large excess of the original, unmodified 2-(2-(Cyclopropylmethoxy)phenyl)ethanol before adding the beads.[5]

  • Washing: Wash the beads multiple times with buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer, which denatures the proteins.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., with silver or Coomassie staining). Bands that are present in the main experiment but absent or significantly reduced in the competition control are candidate targets. Excise these bands and identify the proteins using mass spectrometry.[5]

Pillar 3: Photoaffinity Labeling (PAL) – Covalently Capturing the Target

Photoaffinity Labeling (PAL) is a sophisticated technique that creates a permanent, covalent bond between a small molecule and its target protein upon activation by UV light.[9] This method requires synthesizing a photoaffinity probe, which is a version of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol containing two key modifications: a photoreactive group (e.g., a diazirine or aryl azide) and a reporter tag (e.g., biotin or a clickable alkyne).[8][9][10]

The major advantage of PAL is that the covalent bond is formed in situ—within live cells or fresh lysates—capturing even transient or weak interactions that might be lost during the washing steps of traditional affinity chromatography.[5][11]

Experimental Workflow: Photoaffinity Labeling

A1 Synthesize photoaffinity probe: Compound + Photoreactive Group + Reporter Tag A2 Incubate live cells or lysate with the PAL probe A1->A2 A3 Competition Control: Pre-incubate with excess free compound A2->A3 A4 Irradiate with UV light to induce covalent crosslinking to target(s) A2->A4 A3->A4 A5 Lyse cells (if labeled in-cell) A4->A5 A6 Attach purification handle (e.g., 'Click' biotin onto an alkyne reporter tag) A5->A6 A7 Enrich labeled proteins using streptavidin beads A6->A7 A8 Wash, Elute, and Analyze by SDS-PAGE and Mass Spectrometry A7->A8

Caption: The photoaffinity labeling (PAL) workflow for covalent target capture.

Detailed Experimental Protocol: Photoaffinity Labeling
  • Probe Synthesis: Synthesize a derivative of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol incorporating a photoreactive moiety (e.g., a diazirine) and a reporter tag (e.g., a terminal alkyne for click chemistry).[8]

  • Cellular Labeling: Treat intact, live cells with the PAL probe.[11] The probe enters the cells and binds non-covalently to its target(s). Again, a competition experiment with excess unmodified compound is essential to validate specificity.[9]

  • Photo-Crosslinking: Expose the cells to UV light of a specific wavelength (e.g., 365 nm for diazirines). This activates the photoreactive group, which forms a highly reactive carbene that instantly crosslinks the probe to the nearest amino acid residue on the binding protein.[10]

  • Lysis and Reporter Tag Conjugation: Lyse the cells. If an alkyne reporter tag was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to attach biotin-azide. This step conjugates the purification handle to the now covalently-bound probe-protein complex.[8]

  • Enrichment and Identification: Use streptavidin beads to enrich the biotinylated protein complexes. Wash away unlabeled proteins, elute the captured targets, and identify them by SDS-PAGE and mass spectrometry, comparing the results from the competition control to identify specific interactors.[5]

Comparative Analysis: Choosing the Right Strategy

The choice of method depends on several factors, including the properties of the small molecule, available resources, and the specific biological question being asked.

FeatureCellular Thermal Shift Assay (CETSA)Affinity ChromatographyPhotoaffinity Labeling (PAL)
Compound Modification Not required (Label-free).[8]Required: Linker + Affinity Tag (e.g., Biotin).Required: Photoreactive Group + Reporter Tag.[9]
Principle Ligand-induced thermal stabilization.[3]Reversible affinity-based capture.[7][12]Light-induced covalent capture.[9]
Binding Capture In native state (live cells or lysate).[2]In lysate, after immobilization.In native state (live cells or lysate).[11]
Primary Output Change in protein melting temperature (ΔTm) or EC50 for stabilization.List of specifically interacting proteins identified by mass spectrometry.List of covalently labeled proteins identified by mass spectrometry.
Key Advantage No risk of artifacts from chemical modification; measures direct engagement in cells.[2]Technically straightforward and widely used; does not require specialized light equipment.Captures weak or transient interactions; covalent bond is permanent.[5]
Key Limitation Indirectly identifies targets (requires proteomics for discovery); may not work for all proteins.Probe synthesis can be challenging; linker may alter binding; non-specific binding can be high.Probe synthesis is complex; photoreactive groups can be non-specifically reactive; potential for UV-induced cell damage.
Best For... Validating known or hypothesized targets; screening for on-target effects in a cellular context.Initial, unbiased screening for high-affinity, stable interactors.Unbiased discovery, especially for targets with transient binding kinetics or when working in live cells.

Conclusion and Senior Scientist Recommendation

Validating the biological target of a novel compound like 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is a multi-faceted challenge that demands rigorous and orthogonal experimental approaches. There is no single "best" method; rather, the strength of the evidence comes from the convergence of results from different strategies.

A recommended path forward would be to employ a dual strategy. Begin with a label-free method like CETSA coupled with quantitative mass spectrometry . This approach provides an unbiased view of which proteins are stabilized by the compound in its native form, minimizing the risk of artifacts introduced by chemical modification. Any high-confidence "hits" from this screen can then be validated using a probe-based method.

Of the probe-based techniques, Photoaffinity Labeling (PAL) offers a more robust validation than traditional affinity chromatography because the covalent labeling occurs within the native cellular environment prior to lysis and enrichment, providing stronger evidence of a direct interaction.[11] The successful identification of the same protein(s) by both a label-free thermal stabilization assay and a covalent photo-crosslinking method would constitute exceptionally strong evidence for a bona fide drug-target interaction. This layered, self-validating approach embodies the principles of scientific integrity and provides the authoritative grounding necessary to confidently name the biological target of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol and drive future research.

References

  • Target Identification and Validation (Small Molecules). University College London.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Cellular thermal shift assay (CETSA). Bio-protocol.
  • A typical photoaffinity labeling experimental protocol to identify the...
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Photoaffinity labeling in target- and binding-site identific
  • Target Identification and Valid
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Small Molecule Drug Target Identification and Valid
  • Target Identification and Valid
  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. JoVE.
  • Small molecule target identification using photo-affinity chrom
  • Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
  • Principles of Affinity Chrom
  • Affinity chrom

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Analytical Rigor in Drug Development

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a marketed drug is underpinned by a foundation of robust analytical data. The identity, purity, and strength of an active pharmaceutical ingredient (API) must be unequivocally established and consistently monitored. For a novel entity such as 2-(2-(Cyclopropylmethoxy)phenyl)ethanol (hereafter referred to as "CPPE"), the development and validation of reliable analytical methods are not merely a regulatory formality but a scientific necessity. These methods form the basis of quality control, stability testing, and ultimately, patient safety.

This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of CPPE. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for cross-validation, a critical process used to demonstrate that different analytical procedures are suitable for the same intended purpose.[1] The principles outlined are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), particularly ICH Q2(R2), which provides the global standard for validating analytical procedures.[2][3]

Physicochemical Profile of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol (CPPE)

While specific experimental data for CPPE is not widely published, its structure allows for informed predictions of its analytical behavior.

  • Structure: Comprises a phenyl ring (a strong chromophore), an ether linkage (cyclopropylmethoxy), and a primary alcohol group.

  • Polarity: The presence of the hydroxyl group imparts significant polarity, making it soluble in polar organic solvents and moderately soluble in aqueous solutions.

  • Volatility: The molecule's polarity and molecular weight suggest moderate volatility, which can present challenges for direct GC analysis without derivatization.

  • UV Absorbance: The substituted benzene ring is expected to exhibit strong UV absorbance, making it an ideal candidate for HPLC-UV detection.

These characteristics justify the selection of Reverse-Phase HPLC as a primary analytical technique and GC-MS with a derivatization step as a powerful orthogonal method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expert Rationale: Reverse-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for its robustness, precision, and suitability for non-volatile and thermally labile compounds. For CPPE, the aromatic ring provides a strong chromophore for sensitive UV detection. A C18 stationary phase is selected for its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like CPPE. The mobile phase, a mixture of acetonitrile and water, is chosen to elute the analyte with a symmetric peak shape in a reasonable timeframe.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV System cluster_data Data Analysis A Weigh CPPE Reference Standard B Dissolve in Diluent (50:50 ACN:H2O) A->B C Perform Serial Dilutions (for Linearity Curve) B->C D Prepare Sample Solution (Target Conc. ~100 µg/mL) B->D E Filter through 0.45 µm Syringe Filter D->E F Inject 10 µL into HPLC E->F G Isocratic Elution on C18 Column F->G H UV Detection at 272 nm G->H I Integrate Peak Area H->I J Quantify against Calibration Curve I->J

Caption: Workflow for CPPE quantification by HPLC-UV.

Detailed HPLC-UV Protocol

1. Materials and Reagents:

  • CPPE Reference Standard (≥99.5% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade

  • Methanol, HPLC Grade

  • 0.45 µm PTFE Syringe Filters

2. Chromatographic Conditions:

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 272 nm

| Run Time | 10 minutes |

3. Preparation of Solutions:

  • Diluent: Mix Acetonitrile and Water in a 1:1 ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of CPPE Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Prepare a sample containing CPPE to achieve a final theoretical concentration of 100 µg/mL in diluent. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST):

  • Inject the Working Standard Solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. Tailing factor must be ≤ 2.0.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Rationale: GC-MS provides exceptional specificity and sensitivity, making it an ideal orthogonal method for confirmation and impurity identification. The mass spectrometer acts as a highly specific detector, providing structural information based on the analyte's mass-to-charge ratio and fragmentation pattern. Due to the polar hydroxyl group on CPPE, which can cause poor peak shape and on-column degradation, a derivatization step is essential.[4] Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a robust and common choice, converting the polar -OH group into a nonpolar trimethylsilyl (-OTMS) ether, thereby increasing volatility and thermal stability for improved chromatographic performance.[4]

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Prepare CPPE Solution in Pyridine B Add BSTFA + 1% TMCS Silylating Agent A->B C Heat at 70°C for 30 min B->C D Cool to Room Temp C->D E Inject 1 µL into GC Inlet D->E F Separation on DB-5ms Column E->F G Electron Ionization (EI) & Mass Analysis (MS) F->G H Extract Ion Chromatogram (EIC) G->H I Quantify using Characteristic Ion H->I

Caption: Workflow for CPPE quantification by GC-MS.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • CPPE Reference Standard (≥99.5% purity)

  • Pyridine, Anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate, GC Grade

2. GC-MS Conditions:

Parameter Condition
Instrument Agilent 8890 GC with 5977B MS or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min (constant flow)
Inlet Temp. 280 °C
Injection Vol. 1 µL, Split mode (10:1)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line 280 °C
Ion Source Electron Ionization (EI), 70 eV, 230 °C
MS Mode Scan (m/z 40-450) and SIM for quantification

| Quantifier Ion | To be determined from mass spectrum |

3. Derivatization and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of CPPE into a 10 mL volumetric flask. Dissolve and dilute to volume with Pyridine.

  • Derivatization Procedure:

    • Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat in a heating block at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

The Cross-Validation Study: Bridging Two Methods

Cross-validation is performed to compare the results from two distinct analytical procedures, ensuring they provide equivalent results within predefined acceptance criteria.[1] This is crucial when one method might replace another or when methods are used at different sites. The validation parameters are derived from ICH Q2(R2) guidelines.[2][5]

CrossValidation cluster_methods Analytical Methods cluster_params ICH Q2(R2) Validation Parameters cluster_comp Comparative Analysis M1 HPLC-UV Method P Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) Limit of Quantitation (LOQ) Robustness M1->P M2 GC-MS Method M2->P C Head-to-Head Data Comparison P->C

Caption: Cross-validation framework comparing methods.

Comparative Data and Interpretation

The following tables summarize hypothetical (but realistic) cross-validation data for the two methods. Acceptance criteria are based on typical pharmaceutical industry standards.[5]

Table 1: Linearity, Accuracy, and Precision

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (R²) 0.99980.9995R² ≥ 0.999
Range (µg/mL) 25 - 15025 - 15080-120% of nominal
Accuracy (% Recovery) 99.5% - 101.2%98.7% - 102.1%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.65%1.10%≤ 2.0%
Precision (Intermediate, %RSD) 0.95%1.45%≤ 2.0%

Interpretation: Both methods demonstrate excellent linearity, accuracy, and precision, meeting all acceptance criteria. The HPLC-UV method shows slightly better precision (%RSD), which is common for this technique and makes it highly suitable for routine quality control (QC) testing where high throughput and low variability are paramount.[5]

Table 2: Specificity, Sensitivity, and Robustness

ParameterHPLC-UV MethodGC-MS MethodExpert Commentary
Specificity Baseline resolution from known impuritiesFull mass spectral confirmation; no co-elutionGC-MS offers superior, unequivocal specificity due to mass fragmentation data, which is critical for identifying unknown peaks.[6]
LOQ (µg/mL) 0.50.2GC-MS is more sensitive, making it better for trace-level impurity analysis.
Robustness Passed (minor changes in flow, temp)Passed (minor changes in oven ramp, flow)Both methods are robust, indicating reliability under slight variations in analytical conditions.

Discussion and Recommendations

The cross-validation study successfully demonstrates that both the HPLC-UV and GC-MS methods are suitable for the quantitative determination of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol. However, they possess distinct strengths that make them suited for different applications within the drug development lifecycle.

  • HPLC-UV Recommendation: This method is the clear choice for routine QC and release testing . Its superior precision, simpler sample preparation (no derivatization), and high throughput make it efficient and cost-effective for analyzing large numbers of samples where the impurity profile is already well-characterized.

  • GC-MS Recommendation: This method is indispensable for impurity identification, reference standard characterization, and investigational studies . Its unparalleled specificity ensures that the analyte peak is free from interference and allows for the structural elucidation of unknown impurities or degradants.[6] Its lower limit of quantitation also makes it the preferred method for trace analysis.

The choice is not about which method is "better," but which method is "fitter for purpose," a core principle of analytical method validation.[7] By having two cross-validated, orthogonal methods, a drug development program gains flexibility and a deeper analytical understanding of the API, satisfying rigorous regulatory expectations.[8][9]

Conclusion

This guide has detailed the development and cross-validation of two orthogonal analytical methods, HPLC-UV and GC-MS, for the novel compound 2-(2-(Cyclopropylmethoxy)phenyl)ethanol. By grounding our protocols and validation approach in the authoritative ICH guidelines, we have established a scientifically sound framework for analysis. The HPLC-UV method stands out for its precision and efficiency in routine settings, while the GC-MS method provides unmatched specificity and sensitivity for characterization and investigation. The successful cross-validation confirms that both methods yield equivalent, reliable data, ensuring analytical integrity throughout the pharmaceutical development process.

References

  • Lab Manager. (2025).
  • Scribd.
  • ProPharma. (2024).
  • AMS Biotechnology (Europe) Ltd. (2025).
  • U.S. Food and Drug Administration. (2015).
  • Enzyme. (2022).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025).
  • ResearchGate. Q2(R1)
  • BenchChem. GC-MS analysis of 2-Methoxy-2-(4-hydroxyphenyl)

Sources

benchmarking the synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol against other methods

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Benchmark

Executive Summary & Strategic Overview

The molecule 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is a critical ortho-substituted phenethyl alcohol intermediate used in the development of advanced active pharmaceutical ingredients (APIs). Structurally, it features an aromatic core flanked by a cyclopropylmethoxy ether and a primary aliphatic alcohol.

As a Senior Application Scientist, evaluating the optimal synthetic route for this compound requires looking beyond theoretical yields. The primary chemical challenge lies in chemoselectivity : differentiating the reactivity of two distinct oxygen nucleophiles (a phenolic hydroxyl vs. an aliphatic hydroxyl) or efficiently building the carbon framework without relying on highly hazardous reagents.

This guide benchmarks three distinct synthetic methodologies, analyzing the causality behind reagent selection, process safety, and downstream purification bottlenecks.

Mechanistic Pathway Analysis

To objectively benchmark the synthesis, we evaluate three divergent strategies:

  • Route A (Direct O-Alkylation - The Benchmark): Exploits the inherent pKa difference between the phenolic hydroxyl (pKa ~10) and the aliphatic hydroxyl (pKa ~16) of 2-(2-hydroxyphenyl)ethanol. By using a mild base, the phenol is selectively deprotonated and alkylated.

  • Route B (Ester Alkylation & Reduction): Eliminates chemoselectivity concerns by starting with methyl 2-(2-hydroxyphenyl)acetate. The phenol is alkylated first, followed by a strong hydride reduction of the ester to yield the primary alcohol.

  • Route C (Grignard Homologation): A bottom-up approach that builds the ethanol tail via a carbon-carbon bond-forming event, reacting an aryl Grignard reagent with ethylene oxide.

Visualizing the Synthetic Workflows

Synthesis_Benchmark Product 2-(2-(Cyclopropylmethoxy) phenyl)ethanol SM_A 2-(2-Hydroxyphenyl)ethanol Reagent_A Cyclopropylmethyl bromide K2CO3, DMF SM_A->Reagent_A Reagent_A->Product SM_B Methyl 2-(2-hydroxyphenyl)acetate Reagent_B1 Cyclopropylmethyl bromide K2CO3, DMF SM_B->Reagent_B1 Int_B Methyl 2-(2-(cyclopropylmethoxy) phenyl)acetate Reagent_B2 LiAlH4, THF Reduction Int_B->Reagent_B2 Reagent_B1->Int_B Reagent_B2->Product SM_C 1-Bromo-2-(cyclopropylmethoxy) benzene Reagent_C1 Mg, THF SM_C->Reagent_C1 Int_C Grignard Reagent (Aryl-MgBr) Reagent_C2 Ethylene Oxide Int_C->Reagent_C2 Reagent_C1->Int_C Reagent_C2->Product

Comparative synthetic workflows for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

Comparative Data Matrix

The following table summarizes the quantitative and qualitative performance metrics of each route based on standard process chemistry parameters.

Performance MetricRoute A (Direct Alkylation)Route B (Ester + Reduction)Route C (Grignard + Epoxide)
Overall Yield 85 - 90% 70 - 75% (over 2 steps)55 - 65% (over 2 steps)
Step Count 1 Step 2 Steps2 Steps
Atom Economy High Moderate (Loss of methoxy group)Moderate (Generation of Mg salts)
Chemoselectivity Excellent (pKa driven)Absolute (Protected by oxidation state)Good (Wurtz coupling side-reactions)
Primary Hazard Alkylating agent toxicityPyrophoric hydrides (LiAlH₄)Ethylene oxide (Explosive/Toxic gas)
Scalability Excellent (Industrial Standard) Moderate (Requires cryogenic control)Poor (Severe regulatory restrictions)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic rationale for reagent choices and built-in checkpoints to confirm reaction success prior to downstream processing.

Protocol 1: Route A - Direct Chemoselective O-Alkylation (Recommended)

Mechanistic Rationale: Potassium carbonate ( K2​CO3​ ) is a weak base that selectively deprotonates the more acidic phenol over the aliphatic alcohol [1]. N,N-Dimethylformamide (DMF) acts as a polar aprotic solvent, leaving the phenoxide naked and highly nucleophilic, driving the SN​2 displacement of the bromide.

Step-by-Step Methodology:

  • Initiation: Charge a dry, nitrogen-flushed reaction vessel with 2-(2-hydroxyphenyl)ethanol (1.0 equiv) and anhydrous DMF (0.5 M).

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (1.5 equiv). Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete formation of the phenoxide ion, marked by a slight color change in the solution.

  • Alkylation: Dropwise add cyclopropylmethyl bromide (1.1 equiv). Heat the mixture to 60 °C for 4–6 hours.

  • Self-Validating Checkpoint (IPC): Analyze via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar phenolic starting material confirms conversion.

  • Targeted Workup: Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (3x).

  • Chemical Purification (Crucial): Wash the combined organic layers with 1M NaOH . Causality: The NaOH wash is a self-validating purification step; it deprotonates any unreacted starting material (phenol), forcing it into the aqueous layer, while the fully alkylated, neutral product remains in the organic phase.

  • Isolation: Wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the product as a pale oil (>85% yield).

Protocol 2: Route B - Ester Reduction Pathway

Mechanistic Rationale: If chemoselectivity fails due to substrate-specific sterics, Route B is utilized. The ester intermediate is reduced using Lithium Aluminum Hydride ( LiAlH4​ ), a powerful nucleophilic source of hydride ions[2]. Alternatively, NaBH4​ in mixed solvent systems can be utilized for safer scaling [4].

Step-by-Step Methodology (Reduction Step):

  • Preparation: Suspend LiAlH4​ (1.2 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere at 0 °C.

  • Hydride Transfer: Slowly add a solution of methyl 2-(2-(cyclopropylmethoxy)phenyl)acetate (1.0 equiv) in THF dropwise to manage the exothermic release of hydrogen gas.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating Checkpoint (IPC): GC/MS or TLC analysis should show the complete disappearance of the ester carbonyl stretch/spot.

  • The Fieser Workup (Crucial Causality): Cool the reaction back to 0 °C. For every x grams of LiAlH4​ used, sequentially and cautiously add x mL of H2​O , x mL of 15% aqueous NaOH, and 3x mL of H2​O .

    • Causality: Standard aqueous quenching creates a gelatinous, unfilterable aluminum hydroxide emulsion. The Fieser method forces the aluminum salts to precipitate as a dense, granular white solid, allowing for rapid and clean vacuum filtration.

  • Isolation: Filter the granular salts through a Celite pad, wash the cake with warm THF, and concentrate the filtrate to obtain the pure alcohol.

(Note: Route C is generally avoided in modern benchmarking due to the extreme hazards associated with handling gaseous ethylene oxide [3], making Routes A and B the definitive choices for process development).

References

  • Catalytic O-Alkylation of Phenol Review. Scribd / Catalysis Reviews. URL:[Link]

  • Alcohols from Carbonyl Compounds: Reduction. JoVE Science Education. URL:[Link]

  • NaBH4 Reduction of Esters. Lamentations on Chemistry. URL:[Link]

A Senior Application Scientist's Guide to In Silico Docking and Modeling: A Comparative Analysis Featuring 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth protocol and comparative analysis for the in silico docking and modeling of the novel small molecule, 2-(2-(Cyclopropylmethoxy)phenyl)ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple methods list. It delves into the causality behind experimental choices, offering a self-validating framework for robust computational analysis. We will utilize a primary workflow based on the widely-used AutoDock Vina software and compare its performance and usability against industry-standard alternatives such as Schrödinger's Glide and the accessible web-based server, SwissDock. The objective is to equip researchers with the expertise to not only perform these computational experiments but also to critically evaluate the results and make informed decisions in the early stages of drug discovery.

Introduction: The "Why" Behind In Silico Modeling

In modern drug discovery, the journey from a promising compound to a clinical candidate is long and fraught with failure. In silico techniques, such as molecular docking and dynamics, have become indispensable for mitigating risk and accelerating this process. These computational methods allow us to predict the binding affinity and mode of a ligand (our compound of interest) within the active site of a protein target. This provides a rational, structure-based foundation for hit identification, lead optimization, and understanding potential mechanisms of action before committing to costly and time-consuming wet-lab experiments.

The subject of our study, 2-(2-(Cyclopropylmethoxy)phenyl)ethanol, is a small molecule with structural motifs—a phenyl ring, an ether linkage, and a flexible cyclopropyl group—that suggest potential bioactivity. However, without established biological data, how do we begin to understand its therapeutic potential? This is precisely where in silico modeling shines. It allows us to screen our molecule against various potential protein targets to generate testable hypotheses.

For the purpose of this guide, we will hypothesize a common and well-understood target class for which similar phenyl-containing structures show affinity: the cyclooxygenase (COX) enzymes. Specifically, we will use COX-2, a key enzyme in the inflammatory pathway and the target of non-steroidal anti-inflammatory drugs (NSAIDs). This provides a tangible and scientifically relevant framework for demonstrating the docking and modeling workflow.

The In Silico Workflow: A Conceptual Overview

Before diving into specific protocols, it is crucial to understand the logical flow of a molecular docking experiment. The process is a multi-stage endeavor where the quality of the output is directly dependent on the rigor of the input.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Defining the Search Space) ligand_prep->grid_gen 3D Ligand protein_prep Protein Preparation (PDB Selection, Cleaning, Protonation) protein_prep->grid_gen Prepared Receptor docking Running the Docking Algorithm (Pose Generation & Scoring) grid_gen->docking pose_analysis Pose Analysis (Binding Energy, Interactions) docking->pose_analysis Docked Poses md_sim Molecular Dynamics (Optional) (Stability & Refinement) pose_analysis->md_sim Best Pose

Caption: A high-level overview of the molecular docking workflow.

Detailed Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely-used, open-source molecular docking program known for its speed and accuracy. This section provides a step-by-step protocol for docking 2-(2-(Cyclopropylmethoxy)phenyl)ethanol into the active site of COX-2.

Required Tools
  • PyMOL: Molecular visualization software.

  • AutoDock Tools (ADT): A graphical front-end for preparing docking input files.

  • AutoDock Vina: The docking engine.

Step-by-Step Methodology

Step 1: Ligand Preparation

  • Rationale: The starting point is often a 2D representation of the molecule. This must be converted to a 3D structure, and its geometry optimized to a low-energy conformation. Docking with a high-energy, unrealistic conformer will produce meaningless results.

  • Protocol:

    • Obtain the SMILES string for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol: C1CC1COC2=CC=CC=C2CCO.

    • Use a tool like Open Babel or an online server (e.g., National Cancer Institute's Online SMILES Translator) to convert the SMILES string into a 3D structure file (e.g., .sdf or .mol2).

    • Perform energy minimization using a force field like MMFF94. This ensures the bond lengths and angles are physically realistic.

    • Load the 3D structure into AutoDock Tools (ADT). ADT will automatically determine the rotatable bonds and assign gasteiger charges, which are crucial for the scoring function.

    • Save the final prepared ligand as a .pdbqt file. This format contains the atomic coordinates, charges, and information about rotatable bonds.

Step 2: Protein Preparation

  • Rationale: Crystal structures from the Protein Data Bank (PDB) are often incomplete. They may be missing hydrogen atoms, contain water molecules that are not part of the binding interaction, or have multiple conformations. These must be "cleaned" to prepare a biologically relevant receptor model.

  • Protocol:

    • Download the crystal structure of COX-2 from the PDB. A good choice is PDB ID: 3PGH, which is a high-resolution structure of human COX-2.

    • Load 3PGH.pdb into a molecular viewer like PyMOL or Chimera.

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Load the cleaned protein into AutoDock Tools.

    • Add polar hydrogens. This is a critical step as hydrogen bonds are a major component of protein-ligand interactions.

    • Compute and assign Gasteiger charges to the protein atoms.

    • Save the prepared protein as a .pdbqt file.

Step 3: Grid Box Generation

  • Rationale: The docking algorithm needs to know where to search for a binding site. The grid box defines this three-dimensional search space. A well-defined grid box, centered on the active site, increases the efficiency and accuracy of the docking run.

  • Protocol:

    • In ADT, with the prepared protein loaded, identify the active site. For 3PGH, this is a well-characterized hydrophobic channel.

    • Use the "Grid Box" option in ADT. Center the box on the active site.

    • Adjust the dimensions of the box to encompass the entire active site, with a small buffer (e.g., 2-4 Å) on all sides. For COX-2, a box of approximately 25x25x25 Å is a reasonable starting point.

    • Note the coordinates of the center of the box and its dimensions. This information will be used in the Vina configuration file.

Step 4: Running the Docking Simulation

  • Rationale: With the prepared ligand, protein, and search space defined, we can now run the docking simulation. AutoDock Vina uses an iterated local search global optimizer algorithm to explore different conformations (poses) of the ligand within the grid box.

  • Protocol:

    • Create a configuration text file (e.g., conf.txt). This file tells Vina where to find the input files and the grid box parameters.

    • Run Vina from the command line: vina --config conf.txt --log log.txt

Step 5: Analysis of Results

  • Rationale: Vina will output a set of binding poses (typically 9-10 by default), ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the most favorable predicted binding. However, the top-scoring pose is not always the most biologically relevant. Visual inspection of the interactions is crucial.

  • Protocol:

    • Load the protein .pdbqt file and the output docked_poses.pdbqt file into PyMOL.

    • Examine the top-scoring poses. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and active site residues.

    • The binding affinity gives a quantitative estimate, but the quality of the interactions provides the qualitative, chemical rationale for binding. A good pose will satisfy key pharmacophoric features known for the target.

Comparative Guide: Docking Software Alternatives

While AutoDock Vina is an excellent tool, the choice of docking software can significantly impact results. Different programs use different search algorithms and scoring functions, which are the mathematical models used to estimate binding affinity. Below is a comparison of three popular options.

G cluster_vina cluster_glide cluster_swiss vina_node AutoDock Vina Algorithm: Empirical Scoring Function Pros: Free, Fast, Widely Used Cons: Simpler Scoring Function glide_node Schrödinger Glide Algorithm: SP/XP Scoring, Physics-Based Pros: High Accuracy, Integrated Suite Cons: Commercial, Computationally Intensive swiss_node SwissDock Algorithm: CHARMM Force Field, Blind Docking Pros: Web-Based, User-Friendly Cons: Less Control, Slower Turnaround

Caption: Key comparison points for different molecular docking software.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of expected outputs when docking 2-(2-(Cyclopropylmethoxy)phenyl)ethanol against COX-2 using these three platforms.

FeatureAutoDock VinaSchrödinger Glide (XP Mode)SwissDock (Web Server)
Scoring Function Empirical, knowledge-based and machine-learning derivedPhysics-based, GlideScore XPCHARMM force field with implicit solvent
Typical Binding Score -7.0 to -9.5 kcal/mol-6.0 to -8.5 GlideScoreFullFitness (ΔG) -7.5 to -9.0 kcal/mol
Computational Time Minutes per ligandMinutes to hours per ligandHours to a day (queue-dependent)
Ease of Use Moderate (requires command-line and preparation)High (integrated graphical user interface)Very High (upload and run)
Cost Free (Open Source)Commercial (significant license fee)Free (Web-based)
Key Advantage Excellent balance of speed and accuracy for screening.High accuracy and robust validation in literature.Accessibility and ease of use for non-specialists.

Beyond Docking: The Role of Molecular Dynamics

A docking simulation provides a static snapshot of a potential binding event. However, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations can be used as a follow-up to docking to assess the stability of the predicted binding pose over time (e.g., nanoseconds). An MD simulation would involve placing the best-docked pose of our compound in a solvated, dynamic model of the COX-2 enzyme and observing its behavior. A stable pose, where the ligand maintains its key interactions within the active site throughout the simulation, provides a much higher degree of confidence in the docking result.

Conclusion

This guide has provided a comprehensive framework for the in silico analysis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol, using COX-2 as a representative target. We have detailed a full docking protocol using the robust, open-source tool AutoDock Vina and contextualized its performance against both a high-end commercial package, Schrödinger's Glide, and an accessible web server, SwissDock.

The key takeaway for any researcher is that molecular docking is not a "press-button-and-get-answer" technique. Its power lies in its ability to generate hypotheses that can be tested experimentally. The validity of these hypotheses is entirely dependent on a careful and chemically-aware approach to ligand and protein preparation, parameter selection, and critical analysis of the results. By understanding the principles and comparing the tools as outlined here, scientists can more effectively leverage in silico modeling to accelerate their research and development efforts.

References

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New docking and screening tools with a redesigned workflow. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. [Link]

  • Dror, R. O., Dirks, R. M., Grossman, J., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual Review of Biophysics, 41, 429-452. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is a unique molecule, and while specific, comprehensive safety data may not be widely available, a robust safety protocol can be established by analyzing its constituent chemical features. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical causality, to ensure its handling is conducted with the utmost care.

Our approach is built on a conservative assessment of risk, deriving safety protocols from the known hazards of its structural components: the 2-phenylethanol backbone and the cyclopropylmethoxy ether group. This ensures a high margin of safety for all laboratory personnel.

Hazard Analysis: Understanding the "Why" Behind the Precautions

A thorough understanding of the potential hazards of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is fundamental to selecting the appropriate Personal Protective Equipment (PPE). The molecule's structure suggests a combination of hazards associated with aromatic alcohols and ethers.

  • 2-Phenylethanol Core: The foundational structure, 2-phenylethanol, is classified as harmful if swallowed and a cause of serious eye irritation.[1][2][3] Skin contact may also be harmful, and inhalation of vapors can lead to respiratory irritation.[3][4][5]

  • Ether Functional Group: The presence of the cyclopropylmethoxy group introduces the characteristic hazards of ethers. Ethers are often flammable and can form explosive peroxides when exposed to air and light over time.[5][6][7] This necessitates careful storage and handling to prevent ignition and detonation risks.[8][9]

Based on this analysis, we must assume that 2-(2-(Cyclopropylmethoxy)phenyl)ethanol presents, at a minimum, the following risks:

Hazard CategoryPotential RiskRationale
Acute Oral Toxicity Harmful if swallowedBased on the known toxicity of 2-phenylethanol.[1][2][10]
Eye Damage/Irritation Causes serious eye irritationA primary hazard associated with 2-phenylethanol.[1][2]
Skin Contact May cause skin irritationA common property of aromatic alcohols and ethers.[4][5]
Flammability Combustible LiquidEthers are known fire hazards.[6][7]
Reactivity Potential for peroxide formationA critical hazard for ethers upon prolonged storage.[5][6]

Essential Personal Protective Equipment (PPE)

The selection of PPE is your last and most critical line of defense. The following table outlines the minimum required PPE for handling 2-(2-(Cyclopropylmethoxy)phenyl)ethanol, based on the identified risks.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. The risk of serious eye irritation necessitates the full splash protection offered by goggles.[2][4] A face shield provides an additional layer of protection for the entire face.[11]
Hands Chemical-Impermeable GlovesNitrile or butyl rubber gloves are recommended.[4] Because ethers can degrade glove materials, it is crucial to inspect gloves before each use and replace them immediately if contamination is suspected.[8]
Body Flame-Resistant Lab Coat / Protective ClothingA flame-resistant lab coat protects against splashes and potential fire hazards associated with ethers. For larger-scale operations, chemical-resistant overalls should be considered.[4]
Respiratory Use within a Chemical Fume HoodThe primary control measure is to handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][8] If engineering controls are unavailable or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[4][11]

Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a strict, self-validating protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling and Storage Workflow

This workflow diagram outlines the critical steps for safely managing 2-(2-(Cyclopropylmethoxy)phenyl)ethanol from initial assessment to final disposal.

cluster_prep Preparation & Engineering Controls cluster_handling Handling & Storage cluster_disposal Spill & Waste Management prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Locate & Test Safety Equipment (Eyewash, Shower, Extinguisher) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work Within Fume Hood prep4->handle1 Begin Work handle2 Ground Equipment to Prevent Static Discharge handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Store in Tightly Sealed Container Away from Oxidizers & Heat handle3->handle4 handle5 Date Container Upon Opening (Peroxide Formation Risk) handle4->handle5 waste1 Collect Waste in Labeled, Sealed Hazardous Waste Container handle5->waste1 Generate Waste spill1 Contain Spills with Inert Absorbent Material spill1->waste1 waste2 Dispose via Approved Waste Management Facility waste1->waste2

Caption: Safe Handling Workflow for 2-(2-(Cyclopropylmethoxy)phenyl)ethanol.

Detailed Procedural Steps

A. Preparation and Engineering Controls

  • Ventilation: Always handle 2-(2-(Cyclopropylmethoxy)phenyl)ethanol in a properly functioning chemical fume hood.[4][8]

  • Ignition Sources: As an ether-containing compound, it should be treated as a combustible liquid. Ensure the work area is free of heat, sparks, open flames, and hot surfaces.[6][7] Use non-sparking tools where appropriate.

  • Safety Equipment: Before starting work, confirm the location and operational readiness of the nearest safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical or carbon dioxide).[2][9]

B. Storage Protocol

  • Container: Store in a tightly closed, properly labeled container to prevent evaporation and exposure to air.[6][9]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.

  • Segregation: Crucially, store this compound separately from strong oxidizing agents, acids, and acid chlorides to prevent violent reactions.[6]

  • Peroxide Prevention: Due to the ether linkage, there is a risk of peroxide formation.[5][6] It is imperative to date the container upon receipt and again upon opening. Establish a schedule for periodically testing for peroxides or dispose of the material after 12 months of being opened.[5]

C. Spill Management

  • Evacuate: For any significant spill, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2][6] Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

D. Waste Disposal

  • Classification: All materials contaminated with 2-(2-(Cyclopropylmethoxy)phenyl)ethanol, including empty containers and absorbent from spills, must be treated as hazardous waste.[5][10]

  • Collection: Collect waste in designated, clearly labeled, and tightly sealed containers. Do not mix with incompatible waste streams.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][10] Never pour this chemical down the drain.[2][6]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 2-(2-(Cyclopropylmethoxy)phenyl)ethanol, ensuring a safe environment for discovery.

References

  • Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol. Benchchem.
  • Ethers | Health & Safety. Health and Safety Department, The University of Edinburgh.
  • Ethers - Handling and control of exposure. Health and Safety Department, The University of Edinburgh.
  • Ethers | Safety Services. University College London.
  • SAFETY DATA SHEET - 2-Phenylethanol. MilliporeSigma.
  • SAFETY DATA SHEET - 2-Phenylethanol. Fisher Scientific.
  • SAFETY DATA SHEET - OPRESOL PRESERVING FLUID. Philip Harris Manufacturing.
  • 2-Phenyl Ethanol CAS No 60-12-8 MATERIAL SAFETY D
  • SAFETY DATA SHEET - (+/-)-1-Phenylethanol. Fisher Scientific.
  • Write a brief note on safe handling and storage of ether? Brainly.in.
  • Guidance on Safe Storage of Chemicals in Labor
  • 2-Phenylethanol Safety D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PERSONAL PROTECTIVE EQUIPMENT (PPE) STANDARD. Proman.
  • SAFETY DATA SHEET - Ethanol, 1-phenyl-, (R)-(+)-. Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE) - Types of Gloves. University of Tennessee, Knoxville.
  • 2-Phenylethanol | C8H10O.
  • Safety D
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • 2-Methoxy-2-phenylethanol 99. MilliporeSigma.
  • 2-Cyclopropylmethoxy-ethanol tosyl
  • 2-Phenylethanol SDS (Safety D
  • 2-PHENYLETHANOL. ChemicalBook.
  • Showing Compound 2-Phenylethanol (FDB012152). FooDB.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Cyclopropylmethoxy)phenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-(Cyclopropylmethoxy)phenyl)ethanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.